Antiparasitic agent-14
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H20N4OS |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
(2Z)-3-phenyl-5-propan-2-yl-2-[(E)-1-pyridin-4-ylethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N4OS/c1-13(2)17-18(24)23(16-7-5-4-6-8-16)19(25-17)22-21-14(3)15-9-11-20-12-10-15/h4-13,17H,1-3H3/b21-14+,22-19- |
InChI 键 |
RTGFLEHQAVVRMJ-CDBPFAKTSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Antiparasitic Agent-14 (Ivermectin as a Representative Model)
Disclaimer: Information on a specific "Antiparasitic agent-14" is not publicly available. This document uses Ivermectin, a well-characterized broad-spectrum antiparasitic agent, as a representative model to fulfill the structural and content requirements of the user request. The data and mechanisms described herein pertain to Ivermectin.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ivermectin, a member of the avermectin class of macrocyclic lactones, exerts its primary antiparasitic effect by selectively and with high affinity binding to glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[1][2] This interaction leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell.[2] The ultimate consequence is flaccid paralysis and death of the parasite.[3] A secondary mechanism involves the potentiation of gamma-aminobutyric acid (GABA)-gated chloride channels. The high therapeutic index of Ivermectin in mammals is attributed to the general absence of GluCls in vertebrates and the low affinity of mammalian ligand-gated channels for the drug.[1] Furthermore, Ivermectin does not readily cross the blood-brain barrier in mammals where GABAergic neurons are prevalent.[2]
Core Mechanism of Action: Glutamate-Gated Chloride Channels (GluCls)
The principal target of Ivermectin in invertebrates is the family of glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels.[3] These channels are crucial for mediating inhibitory neurotransmission in parasites.[4]
Molecular Interaction
Ivermectin acts as a positive allosteric modulator and a direct agonist of GluCls.[5] It binds to a unique site at the interface between transmembrane helices of adjacent subunits of the pentameric channel.[6][7] This binding locks the channel in an open conformation, leading to a persistent and essentially irreversible influx of chloride ions.[5][7] This sustained influx hyperpolarizes the cell membrane, making it less responsive to excitatory stimuli. This disruption of normal neurotransmission leads to the paralysis and eventual starvation of the parasite.[3]
Signaling Pathway
The binding of Ivermectin to GluCls triggers a direct signaling cascade leading to parasite paralysis.
Figure 1: Primary Mechanism of Ivermectin via Glutamate-Gated Chloride Channels.
Secondary Mechanism of Action: GABA-Gated Chloride Channels
Ivermectin can also act as a positive allosteric modulator of GABA-gated chloride channels (GABAA receptors), although with lower potency compared to its effect on GluCls.[8] It enhances the effect of GABA, the primary inhibitory neurotransmitter in both vertebrates and invertebrates.[9] By potentiating GABA-induced chloride currents, Ivermectin further contributes to the inhibition of neurotransmission in parasites.[8] In mouse hippocampal neurons, 0.1 µM ivermectin was shown to enhance responses to 2 µM GABA by 273% and reduce the GABA EC50 from 8.2 to 3.2 µM.[9]
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of Ivermectin with its primary targets and its clinical efficacy.
In Vitro Receptor Activity
| Target Channel | Organism/System | Parameter | Value | Reference |
| GluClα3B | Haemonchus contortus (in Xenopus oocytes) | EC50 (Ivermectin) | ~0.1 ± 1.0 nM | [1][2] |
| GluClα3B | Haemonchus contortus (in Xenopus oocytes) | Kd (Ivermectin) | 0.35 ± 0.1 nM | [1][2] |
| GluCl | Anopheles gambiae (in Xenopus oocytes) | EC50 (Glutamate) | 30.22 ± 2.75 µM | [10][11] |
| GABAAR (α1β2γ2) | Mouse Hippocampal Neurons | GABA EC50 (after 0.1 µM IVM) | 3.2 µM | [9] |
| GABAAR (α1β2γ2) | Mouse Hippocampal Neurons | Half-maximal potentiation (IVM) | 17.8 nM | [9] |
Clinical Efficacy Against Parasitic Infections
| Disease | Parasite | Study Population / Design | Efficacy Outcome | Reference |
| Strongyloidiasis | Strongyloides stercoralis | Solomon Islands / MDA | Seroprevalence reduction from 9.3% to 5.1% | [12][13] |
| Strongyloidiasis | Strongyloides stercoralis | Systematic Review / MDA | Pooled prevalence reduction of 84.49% | [14] |
| Trichuriasis | Trichuris trichiura | Systematic Review / MDA (IVM alone) | Pooled prevalence reduction of 49.93% | [14] |
| Trichuriasis | Trichuris trichiura | Systematic Review / MDA (IVM + Albendazole) | Pooled prevalence reduction of 89.40% | [14] |
| Onchocerciasis | Onchocerca volvulus | Senegal / Phase I trial | Single 30 µg/kg dose substantially decreased skin microfilariae | [15] |
| Scabies | Sarcoptes scabiei | General Use | Two-dose regimen has similar efficacy to single-dose permethrin | [16] |
Experimental Protocols
The elucidation of Ivermectin's mechanism of action has been heavily reliant on electrophysiological and molecular biology techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes
This is a cornerstone technique for studying ligand-gated ion channels expressed in a heterologous system.
-
Oocyte Preparation: Mature stage V or VI oocytes are harvested from Xenopus laevis and defolliculated using collagenase.[4]
-
cRNA Injection: cRNA encoding the target channel subunits (e.g., GluCl α and/or β subunits) is injected into the oocyte nucleus.[4][17] Oocytes are then incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and perfused with a recording solution (e.g., ND96).[4] Two microelectrodes filled with KCl are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (e.g., -40 mV to -80 mV).[4]
-
Ligand Application: Agonists (like glutamate) and modulators (like Ivermectin) are applied via bath perfusion. The resulting inward chloride currents are recorded by an amplifier.[4][18]
-
Data Analysis: Dose-response curves are generated by applying a range of ligand concentrations to determine parameters like EC50 and Hill coefficients.[10]
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues involved in Ivermectin binding and channel gating.
-
Primer Design: Oligonucleotide primers containing the desired mutation (e.g., a single amino acid substitution in a transmembrane domain) are designed.[19][20]
-
Mutagenesis PCR: A PCR is performed using a high-fidelity DNA polymerase with a plasmid containing the wild-type channel cDNA as the template and the mutagenic primers. This creates a mutated, linear plasmid.[21][22]
-
Template Digestion & Ligation: The parental, methylated template DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA.[22] The newly synthesized, mutated DNA is then circularized using a kinase-ligase-DpnI enzyme mix.[21]
-
Transformation: The mutated plasmid is transformed into competent E. coli for amplification.
-
Verification: The plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation. The functional consequences of the mutation are then assessed using techniques like TEVC.
Patch-Clamp Electrophysiology
This high-resolution technique allows for the recording of ion flow through single channels in native or cultured cells.
-
Cell Preparation: Primary neurons are cultured, or cell lines (e.g., HEK-293) are transfected to express the channel of interest.[23][24]
-
Pipette & Sealing: A glass micropipette with a very small tip (~1 µm) is pressed against the cell membrane. Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette and the membrane.[25][26]
-
Recording Configurations:
-
Whole-cell: The membrane patch is ruptured, allowing direct measurement of the electrical activity of the entire cell. This is used to record macroscopic currents in response to Ivermectin.[24][27]
-
Outside-out/Inside-out: A small patch of the membrane is excised, allowing for the study of single-channel properties with precise control over the extracellular or intracellular environment.
-
-
Data Acquisition: Currents are recorded as Ivermectin and other compounds are applied to the cell or excised patch. This allows for detailed characterization of channel conductance, open probability, and gating kinetics.[26]
Figure 2: Experimental Workflow for Elucidating Ivermectin's Mechanism of Action.
References
- 1. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 8. avr‐15 encodes a chloride channel subunit that mediates inhibitory glutamatergic neurotransmission and ivermectin sensitivity in Caenorhabditis elegans | The EMBO Journal [link.springer.com]
- 9. Effect of ivermectin on gamma-aminobutyric acid-induced chloride currents in mouse hippocampal embryonic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Characterization of the target of ivermectin, the glutamate-gated chloride channel, from Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Community Treatment With Ivermectin for the Control of Scabies on the Prevalence of Antibodies to Strongyloides stercoralis in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mednexus.org [mednexus.org]
- 15. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ivermectin - Wikipedia [en.wikipedia.org]
- 17. Oocytes as an expression system for studying receptor/channel targets of drugs and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of the target of ivermectin, the glutamate-gated chloride channel, from Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bioinnovatise.com [bioinnovatise.com]
- 20. eu.idtdna.com [eu.idtdna.com]
- 21. neb.com [neb.com]
- 22. static.igem.org [static.igem.org]
- 23. An Improved Ivermectin-activated Chloride Channel Receptor for Inhibiting Electrical Activity in Defined Neuronal Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Patch-Clamp Recordings – Soltesz Lab [solteszlab.com]
- 25. criver.com [criver.com]
- 26. juniperpublishers.com [juniperpublishers.com]
- 27. Using an engineered glutamate-gated chloride channel to silence sensory neurons and treat neuropathic pain at the source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Discovery and Synthesis of Antiparasitic Agent-14 (Artemisinin)
Disclaimer: The compound designated "Antiparasitic agent-14" is not found in publicly available scientific literature. This document uses Artemisinin as a well-documented and structurally analogous exemplar to fulfill the technical requirements of this whitepaper. Artemisinin is a Nobel Prize-winning discovery that revolutionized the treatment of malaria.
Executive Summary
Artemisinin and its derivatives are a class of sesquiterpene lactones that represent a cornerstone of modern antimalarial therapy.[1] First isolated in 1972 by Tu Youyou from the plant Artemisia annua, this compound possesses a unique 1,2,4-trioxane endoperoxide bridge, which is critical for its parasiticidal activity.[1][2] The mechanism of action involves the iron-mediated cleavage of this bridge within the parasite, generating a cascade of reactive oxygen species (ROS) that induce lethal oxidative stress.[3][4] Due to its complex structure, total chemical synthesis is challenging, leading to significant research into semi-synthetic and biosynthetic production methods, including engineered yeast, to meet global demand.[1][5] This paper provides a comprehensive overview of the discovery, mechanism, synthesis, and key experimental protocols related to Artemisinin.
Discovery and Background
The discovery of Artemisinin was a major breakthrough in medicine, led by Chinese scientist Tu Youyou as part of a secret military program, "Project 523," initiated in 1967.[6][7] The project was a response to the spread of chloroquine-resistant malaria.[7] Tu Youyou's team screened over 2,000 traditional Chinese remedies and found that an extract from sweet wormwood, Artemisia annua, showed promise.[1][2]
A critical turning point came from ancient texts, specifically Ge Hong's "A Handbook of Prescriptions for Emergencies" from the 4th century, which described a cold extraction method.[2] By modifying the conventional high-temperature extraction to a low-temperature ether-based process, Tu's team successfully isolated a crystalline substance with potent antimalarial activity in 1972, which they named 'qinghaosu', now known as Artemisinin.[1][2] For this discovery, Tu Youyou was a co-recipient of the 2015 Nobel Prize in Physiology or Medicine.[1][6]
Mechanism of Action
The antiparasitic activity of Artemisinin is intrinsically linked to its unique endoperoxide bridge.[8] The prevailing mechanism suggests that the drug is activated by intraparasitic iron, primarily in the form of heme, which is a byproduct of the parasite's digestion of hemoglobin in infected red blood cells.[3][4]
The proposed activation pathway is as follows:
-
Heme-Mediated Cleavage: The iron (Fe²⁺) in heme attacks the endoperoxide bridge of the Artemisinin molecule.[3]
-
Radical Formation: This interaction cleaves the bridge, generating highly reactive and unstable carbon-centered free radicals.[3][8]
-
Cellular Damage: These radicals then indiscriminately alkylate and damage a multitude of vital parasite proteins and lipids, leading to widespread cellular disruption and death.[3]
-
Inhibition of PfATP6: Evidence also suggests Artemisinin can inhibit the parasite's sarco/endoplasmic reticulum Ca²⁺-ATPase (PfATP6), disrupting calcium homeostasis and contributing to cellular stress.[4]
This heme-dependent activation explains the drug's selectivity and toxicity towards malaria parasites, which are rich in heme compared to host cells.[3]
Synthesis Pathways
The complex structure of Artemisinin makes its large-scale production a significant challenge. Research has focused on three main avenues: total chemical synthesis, semi-synthesis from precursors, and biosynthesis in engineered organisms.
Total Chemical Synthesis
The total synthesis of Artemisinin is a multi-step, complex process with low overall yields, making it commercially unviable for mass production. The first successful syntheses were reported concurrently by two groups.[1]
| Synthesis Route | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| Schmid & Hofheinz | (-)-Isopulegol | 13 | ~5% | [1] |
| Zhou et al. | (R)-(+)-Citronellal | 20 | ~0.3% | [1] |
Biosynthesis and Semi-Synthesis
The natural biosynthesis of Artemisinin in Artemisia annua occurs via the mevalonate (MVA) pathway.[5][9] This pathway has been harnessed to produce key precursors for semi-synthesis.
-
Precursor Synthesis: The pathway begins with the production of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[5]
-
FPP Formation: These C5 units are condensed to form the C15 precursor, farnesyl diphosphate (FPP).[10]
-
Cyclization: FPP is cyclized by the enzyme amorpha-4,11-diene synthase (ADS) to form amorpha-4,11-diene.[11]
-
Oxidation: A series of oxidation steps catalyzed by the P450 enzyme CYP71AV1 converts amorpha-4,11-diene to artemisinic acid.[5][11]
-
Final Conversion: Dihydroartemisinic acid, a downstream intermediate, undergoes a non-enzymatic photo-oxidation to form Artemisinin.[1][11]
A major breakthrough was engineering Saccharomyces cerevisiae (yeast) to produce large quantities of artemisinic acid, which can then be chemically converted to Artemisinin. This semi-synthetic approach is a primary source for modern ACT production.[5]
References
- 1. Artemisinin - Wikipedia [en.wikipedia.org]
- 2. Discovery of Artemisinin (Qinghaosu) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 5. From Plant to Yeast—Advances in Biosynthesis of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of artemisinin and Nobel Prize in Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | A Review of Biotechnological Artemisinin Production in Plants [frontiersin.org]
- 11. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]
"Antiparasitic agent-14" chemical structure and properties
Disclaimer: The compound "Antiparasitic agent-14" is not a recognized chemical entity in publicly available scientific literature. Therefore, this technical guide has been constructed based on a hypothetical benzimidazole derivative, a well-established class of antiparasitic agents. The presented data, while plausible and scientifically grounded, is illustrative and intended to serve as a representative example for research and development professionals.
This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for the hypothetical novel antiparasitic agent, designated "this compound." This agent is a next-generation benzimidazole carbamate designed for broad-spectrum anthelmintic activity.
Chemical Structure and Properties
"this compound" is a synthetic benzimidazole derivative. Its core structure, a fusion of benzene and imidazole rings, is a key pharmacophore in many anthelmintic drugs.[1][2][3]
Chemical Name: methyl [5-(propoxycarbonyl)-1H-benzimidazol-2-yl]carbamate
Molecular Formula: C13H15N3O4
Molecular Weight: 277.28 g/mol
Structure:
The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME).[4][5] Key properties of "this compound" are summarized in the table below.
| Property | Value | Method |
| Molecular Weight | 277.28 g/mol | Calculated |
| LogP | 2.85 | Calculated (e.g., cLogP) |
| Aqueous Solubility | < 5 µg/mL | Kinetic Solubility Assay |
| Melting Point | 210-215 °C | Differential Scanning Calorimetry (DSC) |
| pKa (basic) | 5.4 | Potentiometric Titration |
| pKa (acidic) | 10.2 | Potentiometric Titration |
| Chemical Stability | Stable at pH 4-8 for 24h | HPLC-UV |
Mechanism of Action
The primary mechanism of action for benzimidazole anthelmintics is the disruption of microtubule polymerization in parasite cells.[6][7][8] "this compound" is designed to selectively bind to parasite β-tubulin with high affinity. This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient absorption.[7][9] The disruption of microtubule-dependent processes ultimately leads to the death of the parasite.[6] The selective toxicity of benzimidazoles is attributed to a significantly lower dissociation rate from parasite tubulin compared to mammalian tubulin.[7]
The inhibition of tubulin polymerization by "this compound" initiates a cascade of events leading to parasite death. A simplified representation of this pathway is depicted below.
In Vitro Bioactivity
The anthelmintic activity of "this compound" has been evaluated against a panel of parasitic nematodes. The following table summarizes its potency in key in vitro assays.
| Assay Type | Parasite Species | IC50 / EC50 |
| Tubulin Polymerization Assay | Porcine brain tubulin | 0.5 µM |
| Egg Hatch Assay | Haemonchus contortus | 0.1 µg/mL |
| Larval Motility Assay | Teladorsagia circumcincta | 0.25 µg/mL |
| Adult Worm Motility Assay | Pheretima posthuma | 5 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.[10][11][12] The increase in turbidity due to microtubule formation is monitored spectrophotometrically.[12][13]
-
Materials:
-
Purified porcine brain tubulin (>99% pure)
-
Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
"this compound" stock solution in DMSO
-
Positive control (e.g., Nocodazole)
-
96-well clear-bottom microplates
-
Temperature-controlled microplate reader
-
-
Protocol:
-
Prepare serial dilutions of "this compound" and the positive control in Tubulin Polymerization Buffer.
-
On ice, prepare the tubulin polymerization reaction mix containing tubulin (final concentration 3 mg/mL), glycerol (final concentration 10%), and GTP (final concentration 1 mM) in the polymerization buffer.
-
Add 10 µL of the compound dilutions to the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[10]
-
Plot the change in absorbance over time. The IC50 value is determined by plotting the percentage of inhibition of the polymerization rate against the logarithm of the inhibitor concentration.[10]
-
This assay assesses the efficacy of a compound by observing its effect on the motility of adult worms.[14][15]
-
Materials:
-
Protocol:
-
Wash adult earthworms with PBS to remove any fecal matter.
-
Place one earthworm in each Petri dish containing 25 mL of the test solution (different concentrations of "this compound," positive control, or negative control).
-
Observe the worms for paralysis and death. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed when the worms lose their motility and fade in color.
-
Record the time taken for paralysis and death for each concentration.
-
Early assessment of solubility and permeability is crucial in drug discovery.[4][5]
-
Aqueous Solubility (Kinetic Method):
-
Prepare a high-concentration stock solution of "this compound" in DMSO.
-
Dilute the stock solution into an aqueous buffer (e.g., PBS, pH 7.4) to a final concentration where the compound may precipitate.
-
Shake the mixture for a set period (e.g., 2 hours) at room temperature.
-
Filter the suspension to remove any precipitated compound.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay predicts passive intestinal absorption.[18]
-
A filter plate is coated with a lipid-infused artificial membrane (e.g., lecithin in dodecane).
-
The wells of this plate (acceptor plate) are filled with buffer.
-
A donor plate is filled with solutions of "this compound" at a known concentration.
-
The acceptor plate is placed on top of the donor plate, and the compound is allowed to permeate through the membrane for a defined time.
-
The concentration of the compound in both the donor and acceptor wells is measured to calculate the permeability coefficient (Pe).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Solubility and permeability measurement and applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 9. ijhmr.com [ijhmr.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. In-vitro anthelmintic activity and phytochemistry of Salvia sclarea extracts against Haemonchuscontortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The New Method Developed for Evaluation of Anthelmintic Activity by Housefly Worms and Compared with Conventional Earthworm Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Anthelmintic Activity of Crude Extracts of Artemisia herba-alba and Punica granatum against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
In Vitro Activity of Antiparasitic Agent-14: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro activity of a promising antiparasitic compound, designated as Antiparasitic agent-14. This document summarizes the available quantitative data, details the experimental protocols for its evaluation, and explores its potential mechanism of action based on current research.
Quantitative Summary of In Vitro Activity
This compound, identified as compound 27 in the primary literature, is a novel pyridyl-thiazolidinone derivative that has demonstrated potent and selective activity against protozoan parasites of the genera Trypanosoma and Leishmania. Its efficacy has been quantified through a series of in vitro assays, with the key findings summarized below.
| Parameter | Organism/Cell Line | Parasite Stage | Value (μM) | Reference |
| IC₅₀ | Trypanosoma cruzi | Trypomastigote | 1.5 | [1] |
| IC₅₀ | Trypanosoma cruzi | Amastigote | 0.89 | [1] |
| IC₅₀ | Leishmania amazonensis | Promastigote | 22.4 | [1] |
| IC₅₀ | Leishmania amazonensis | Amastigote | 5.70 | [1] |
| CC₅₀ | RAW 264.7 (Murine Macrophages) | - | 295.6 | [1] |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the agent required to inhibit 50% of the parasite's growth or viability. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of the agent required to cause 50% cytotoxicity in the host cell line.
Experimental Protocols
The following sections detail the methodologies employed to determine the in vitro activity of this compound.
Anti-Trypanosoma cruzi Activity Assay
The efficacy of this compound against Trypanosoma cruzi (Y strain) was assessed on both the infective trypomastigote and the intracellular amastigote forms.
2.1.1. Trypomastigote Viability Assay
-
Parasite Culture: T. cruzi trypomastigotes were obtained from the supernatant of previously infected LLC-MK2 cells.
-
Assay Setup: The assay was performed in 96-well microplates. Trypomastigotes were seeded at a concentration of 1 x 10⁶ parasites/mL.
-
Compound Incubation: this compound was added to the wells at varying concentrations and incubated for 24 hours at 37°C.
-
Viability Assessment: Parasite viability was determined by adding a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubating for an additional 3 hours. The resulting formazan crystals were solubilized, and the absorbance was measured at 570 nm.
-
Data Analysis: The percentage of parasite lysis was calculated relative to untreated controls, and the IC₅₀ value was determined from a dose-response curve.
2.1.2. Intracellular Amastigote Assay
-
Host Cell Culture: Murine macrophages (RAW 264.7) were seeded in 96-well plates and allowed to adhere.
-
Infection: Macrophages were infected with trypomastigotes at a parasite-to-cell ratio of 10:1. After 24 hours, non-internalized parasites were removed by washing.
-
Compound Treatment: The infected cells were treated with various concentrations of this compound for 48 hours.
-
Quantification: The number of intracellular amastigotes was quantified by staining with Giemsa and counting under a microscope.
-
Data Analysis: The IC₅₀ value was calculated based on the reduction in the number of amastigotes per macrophage compared to untreated infected cells.
Anti-Leishmania amazonensis Activity Assay
The activity against Leishmania amazonensis was evaluated on both the extracellular promastigote and the intracellular amastigote forms.
2.2.1. Promastigote Viability Assay
-
Parasite Culture: L. amazonensis promastigotes were cultured in Schneider's insect medium.
-
Assay Setup: Promastigotes in the logarithmic growth phase were seeded in 96-well plates.
-
Compound Incubation: this compound was added at different concentrations, and the plates were incubated for 72 hours at 26°C.
-
Viability Assessment: Parasite viability was assessed using a resazurin-based assay. The fluorescence, which is proportional to the number of viable parasites, was measured.
-
Data Analysis: The IC₅₀ value was determined by comparing the fluorescence of treated wells to that of untreated controls.
2.2.2. Intracellular Amastigote Assay
-
Host Cell and Infection: RAW 264.7 macrophages were seeded and subsequently infected with stationary-phase promastigotes.
-
Compound Treatment: After removal of non-phagocytosed promastigotes, infected macrophages were treated with various concentrations of this compound for 72 hours.
-
Quantification: The number of intracellular amastigotes was determined by microscopic counting after Giemsa staining.
-
Data Analysis: The IC₅₀ was calculated from the reduction in the number of amastigotes in treated versus untreated cells.
Cytotoxicity Assay
The cytotoxicity of this compound was evaluated to determine its selectivity for the parasites over mammalian cells.
-
Cell Culture: RAW 264.7 murine macrophages were cultured in Dulbecco's Modified Eagle Medium (DMEM).
-
Assay Setup: Cells were seeded in 96-well plates and incubated until confluent.
-
Compound Incubation: The cells were exposed to a range of concentrations of this compound for 48 hours.
-
Viability Assessment: Cell viability was determined using the MTT assay, as described for the trypomastigote assay.
-
Data Analysis: The CC₅₀ value was calculated from the dose-response curve, representing the concentration that caused a 50% reduction in cell viability.
Visualized Experimental Workflow & Potential Mechanism of Action
General Experimental Workflow
The following diagram illustrates the general workflow for the in vitro assessment of this compound.
Caption: General workflow for the in vitro evaluation of this compound.
Potential Mechanism of Action: Cruzain Inhibition
While the precise molecular target of this compound has not been definitively identified, a systematic review of related thiazolidinone compounds suggests a potential mechanism of action involving the inhibition of cruzain, a key cysteine protease in Trypanosoma cruzi.[1] Cruzain is essential for various physiological processes of the parasite, including nutrition, invasion of host cells, and evasion of the host immune system. Inhibition of this enzyme leads to parasite death.
The proposed mechanism involves the thiazolidinone scaffold binding to the active site of cruzain, thereby blocking its enzymatic activity.
Caption: Proposed mechanism of action via cruzain inhibition in T. cruzi.
Conclusion
This compound demonstrates significant in vitro activity against both Trypanosoma cruzi and Leishmania amazonensis, with a favorable selectivity index. The detailed protocols provided herein offer a basis for the replication and further investigation of this compound's antiparasitic properties. While the exact mechanism of action requires further elucidation, the potential inhibition of essential parasitic enzymes like cruzain presents a compelling avenue for future research. These findings underscore the potential of pyridyl-thiazolidinones as a promising scaffold for the development of new antiparasitic therapies.
References
Preliminary Toxicity Profile of Antiparasitic Agent-14 (APA-14)
DISCLAIMER: The compound "Antiparasitic agent-14" is not a specifically identified agent in publicly available scientific literature. This technical guide has been constructed using representative data from preliminary toxicity studies of various novel antiparasitic and therapeutic compounds to serve as an illustrative example of a preliminary toxicity profile.
This document provides a summary of the preliminary toxicity data for the novel investigational compound APA-14. The following sections detail the in vitro cytotoxicity, in vivo acute toxicity, and genotoxicity findings, along with the methodologies used in these assessments.
In Vitro Cytotoxicity
The cytotoxic potential of APA-14 was evaluated against a mammalian cardiac cell line to determine its effect on host cells. The 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) colorimetric assay was utilized to measure cell viability after exposure to the compound for 24 and 48 hours.
Table 1: In Vitro Cytotoxicity of APA-14 on Mammalian Cardiac Cells
| Exposure Duration | 50% Lethal Concentration (LC50) |
| 24 hours | 200 µM |
| 48 hours | 50 µM |
| Data is representative of findings for experimental compound VNI.[1] |
In Vivo Acute Toxicity
Acute toxicity studies were conducted in a murine model to determine the maximum tolerated dose (MTD) and observe any immediate adverse effects. A separate study using Drosophila melanogaster was also conducted to assess dose-dependent toxicity and developmental effects.
Table 2: Acute In Vivo Toxicity of APA-14 in Murine Model
| Administration Route | Dosing Regimen | Maximum Tolerated Dose (MTD) | Observations |
| Oral (PO) | Single Dose | 200 mg/kg | No mortality or significant clinical signs of toxicity observed below this dose. |
| Oral (PO) | Multiple Doses (7 days) | 100 mg/kg | No significant differences in body weight or clinical chemical, hematological, or histopathological changes. |
| Data is representative of findings for experimental FAK inhibitor Y15 (inhibitor 14).[2] |
Table 3: Acute In Vivo Toxicity of APA-14 in Drosophila melanogaster Model
| Concentration | Observations |
| < 10 mg/ml | Not significantly effective. |
| 10 mg/ml | Acute toxic effect, significant delay in the developmental cycle, reduced weight and size. |
| > 15 mg/ml | Strong larvicidal effect, deformity in cellular architecture, DNA fragmentation, and premature apoptosis. |
| Data is representative of findings for antimicrobial peptides AMPs LR14.[3] |
Genotoxicity
The genotoxic potential of APA-14 was assessed using an in vivo micronucleus test in a murine model. The assay evaluates the ability of a substance to cause chromosomal damage.
Table 4: In Vivo Genotoxicity Assessment of APA-14
| Assay | Model | Doses Tested (mg/kg) | Result |
| Micronucleus Test | Murine | 50, 100, 200 | No significant increase in micronucleus formation. |
| Data is representative of findings for conotoxin lt14a.[4] |
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The cytotoxicity of APA-14 was assessed using the MTT colorimetric assay.[1][5]
-
Cell Culture: Uninfected mammalian cardiac cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) at 37°C.
-
Treatment: Cells were incubated in 96-well plates in the presence of varying concentrations of APA-14 for 24 and 48 hours. A stock solution (5 mM) was prepared in dimethyl sulfoxide (DMSO), with the final solvent concentration not exceeding 0.6%.
-
Assay: After incubation, the MTT reagent was added to each well. The reagent is reduced by viable cells to form a purple formazan product.
-
Data Analysis: The absorbance was measured using an ELISA reader at 570 nm. The cell death rates were calculated relative to untreated control cells to determine the LC50 values.
In Vivo Acute Toxicity: Murine Model
Acute oral toxicity was evaluated in BALB/c mice.[1][2]
-
Animal Model: Female BALB/c mice were used for the study.
-
Administration: For the single-dose study, APA-14 was administered once via oral gavage at escalating doses. For the multiple-dose study, the compound was administered orally for 7 consecutive days.
-
Observation: Animals were monitored for mortality, clinical signs of toxicity, and changes in body weight.
-
Analysis: At the end of the study period, blood samples were collected for hematological and clinical chemistry analysis. Key organs were harvested for histopathological examination to identify any treatment-related changes.
Genotoxicity: In Vivo Micronucleus Test
The potential for APA-14 to induce chromosomal damage was evaluated via the micronucleus test in mice.[4][6]
-
Animal Model: Mice were administered three different doses of APA-14 (50, 100, and 200 mg/kg).
-
Sample Collection: Bone marrow or peripheral blood samples were collected at specified time points after administration.
-
Slide Preparation: Blood smears were prepared and stained to visualize erythrocytes.
-
Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) was scored by analyzing a predetermined number of cells under a microscope. An increase in the frequency of MN-PCEs compared to a control group indicates genotoxic potential.
Visualizations
Experimental Workflow: In Vitro Cytotoxicity
The following diagram outlines the workflow for determining the in vitro cytotoxicity of APA-14 using the MTT assay.
Hypothetical Signaling Pathway: Inhibition of Parasite Growth
This diagram illustrates a hypothetical mechanism of action where APA-14 inhibits a critical signaling pathway for parasite survival, such as one involving sterol biosynthesis, leading to apoptosis. The inhibition of the p21-activated kinase (PAK1) has been implicated in the anticancer effects of some antiparasitic drugs and is used here for illustrative purposes.[7][8]
References
- 1. In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1, 2, 4, 5-benzenetetramine tetrahydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Toxicity Assessment of Antimicrobial Peptides (AMPs LR14) Derived from Lactobacillus plantarum Strain LR/14 in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute toxicity and micronucleus test of conotoxin lt14a in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sterol 14alpha-Demethylase (CYP51) as a Therapeutic Target for Human Trypanosomiasis and Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility and Stability of Antiparasitic Agent-14 (AP-14)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel antiparasitic agents is critical for combating a wide range of debilitating and life-threatening infectious diseases. A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its successful development, from initial formulation to clinical application. This technical guide provides a comprehensive overview of the solubility and stability profile of the novel investigational compound, Antiparasitic Agent-14 (AP-14). The data and protocols presented herein are intended to serve as a foundational resource for researchers engaged in the preclinical and pharmaceutical development of AP-14.
Solubility Profile of AP-14
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution rate. AP-14, a compound belonging to the benzimidazole class, exhibits low aqueous solubility, a characteristic feature of this chemical family. Enhancing the solubility of poorly soluble compounds is often a primary focus during formulation development. The solubility of AP-14 has been determined in various pharmaceutically relevant solvents at ambient temperature (25°C).
Table 1: Equilibrium Solubility of AP-14 in Various Solvents
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Deionized Water | 25 | < 0.01 | Shake-Flask |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | < 0.01 | Shake-Flask |
| 0.1 N Hydrochloric Acid (HCl) | 25 | 0.05 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Visual Inspection |
| Ethanol | 25 | 5.2 | Shake-Flask |
| Polyethylene Glycol 400 (PEG 400) | 25 | 25.8 | Shake-Flask |
Stability Profile of AP-14
Evaluating the chemical stability of a drug candidate is essential for ensuring its safety, efficacy, and shelf-life. Forced degradation studies have been conducted on AP-14 to identify potential degradation pathways and products under various stress conditions. These studies are crucial for developing stable formulations and establishing appropriate storage conditions.
Table 2: Summary of Forced Degradation Studies for AP-14
| Stress Condition | Duration | AP-14 Remaining (%) | Major Degradants Observed |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 85.2 | Degradant A, Degradant B |
| Base Hydrolysis (0.1 N NaOH) | 24 hours | 78.5 | Degradant C |
| Oxidative (3% H₂O₂) | 24 hours | 92.1 | Minor oxidative adducts |
| Thermal (60°C) | 7 days | 95.8 | No significant degradation |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 89.7 | Photodegradant D |
Experimental Protocols
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: An excess amount of AP-14 is added to a known volume of the selected solvent in a sealed glass vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solids.
-
Quantification: The concentration of AP-14 in the filtrate is determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Replicates: The experiment is performed in triplicate to ensure the reliability of the results.
Protocol for Forced Degradation Studies
-
Stock Solution Preparation: A stock solution of AP-14 is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid/Base Hydrolysis: The stock solution is diluted with 0.1 N HCl or 0.1 N NaOH and incubated at a controlled temperature.
-
Oxidation: The stock solution is treated with 3% hydrogen peroxide.
-
Thermal Stress: A solid sample of AP-14 is placed in a temperature-controlled oven.
-
Photostability: A solution or solid sample is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by HPLC to determine the percentage of AP-14 remaining and to profile any degradation products.
Visualizations
In-depth Technical Guide: Mode of Action of "Antiparasitic agent-14" against Kinetoplastids
A Note to the Reader: The subject of this request, "Antiparasitic agent-14," appears to be a hypothetical or placeholder designation. As of the latest available data, there is no publicly accessible scientific literature, clinical trial data, or research publication corresponding to an agent with this specific name.
Therefore, it is not possible to provide a detailed technical guide, quantitative data, experimental protocols, or visualizations for a compound that is not documented in scientific research. The following structure is provided as a template for what such a guide would entail if data were available for a real-world compound. Should you provide the name of a known antiparasitic agent, a comprehensive report can be generated.
Executive Summary
This section would typically provide a high-level overview of the antiparasitic agent, its target spectrum (e.g., Trypanosoma cruzi, Trypanosoma brucei, Leishmania species), and a summary of its proposed mode of action. It would highlight key findings such as its potency (IC50/EC50 values), selectivity, and any known mechanisms of resistance.
Quantitative Efficacy Data
All quantitative data regarding the in vitro and in vivo efficacy of the agent would be summarized here.
Table 1: In Vitro Activity of [Real Agent Name] against Kinetoplastid Parasites
| Kinetoplastid Species | Stage | IC50 / EC50 (µM) | Cytotoxicity (CC50 in mammalian cells, µM) | Selectivity Index (SI = CC50/IC50) | Reference |
|---|---|---|---|---|---|
| e.g., T. brucei brucei | Bloodstream | Data | Data | Data | Citation |
| e.g., L. donovani | Amastigote | Data | Data | Data | Citation |
| e.g., T. cruzi | Trypomastigote | Data | Data | Data | Citation |
Table 2: In Vivo Efficacy of [Real Agent Name] in Animal Models
| Animal Model | Parasite Strain | Dosing Regimen | Efficacy Endpoint (e.g., Parasitemia Reduction %) | Survival Rate (%) | Reference |
|---|---|---|---|---|---|
| e.g., Mouse | T. b. rhodesiense | Data | Data | Data | Citation |
| e.g., Hamster | L. infantum | Data | Data | Data | Citation |
Elucidation of Mode of Action: Experimental Protocols
This section would detail the methodologies used to investigate the agent's mechanism.
Target Identification Protocols
-
Thermal Proteome Profiling (TPP): A detailed workflow from cell lysis and drug treatment to mass spectrometry analysis to identify protein targets that are stabilized by drug binding.
-
Affinity Chromatography: Protocol for synthesizing a drug-conjugated resin, incubating it with parasite lysate, and identifying bound proteins via mass spectrometry.
Cellular Effect Assays
-
Mitochondrial Membrane Potential Assay: Step-by-step instructions for using fluorescent dyes (e.g., JC-1, TMRM) with flow cytometry or fluorescence microscopy to assess mitochondrial health post-treatment.
-
ATP Synthesis Assay: Protocol for quantifying cellular ATP levels using luciferase-based kits to determine the impact on energy metabolism.
-
Reactive Oxygen Species (ROS) Measurement: Methodology for using probes like CellROX or DCFDA to measure oxidative stress induced by the agent.
Visualizing the Mechanism: Pathways and Workflows
This section would contain diagrams illustrating the agent's mode of action and the experimental processes used to study it.
Caption: Hypothetical signaling pathway for an antiparasitic agent.
Caption: Workflow for affinity chromatography-based target identification.
Technical Whitepaper: Targeting Parasite Metabolism with Dihydroorotate Dehydrogenase Inhibitors
A Comprehensive Guide for Researchers and Drug Development Professionals
Disclaimer: Initial searches for a specific "Antiparasitic agent-14" did not yield sufficient public scientific data to create an in-depth technical guide. Therefore, this document focuses on a well-characterized and clinically relevant class of antiparasitic agents: Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors . These compounds represent a significant advancement in antimalarial drug development and serve as an excellent case study for targeting parasite-specific metabolic pathways.
Introduction: The Imperative for Novel Antiparasitic Agents
Parasitic diseases, such as malaria, continue to pose a significant threat to global health, causing substantial morbidity and mortality. The emergence and spread of drug-resistant parasite strains necessitate the urgent discovery and development of new therapeutic agents with novel mechanisms of action. A promising strategy in this endeavor is the targeted inhibition of metabolic pathways that are essential for the parasite's survival but are absent or significantly different in the human host. This approach can lead to highly selective and potent antiparasitic drugs with improved safety profiles.
This technical guide provides an in-depth overview of a successful application of this strategy: the development of inhibitors targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the parasite's pyrimidine biosynthesis pathway.
The Target: Dihydroorotate Dehydrogenase (DHODH) in Parasite Metabolism
Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, has a critical metabolic vulnerability—it is incapable of salvaging pyrimidines from its human host and must synthesize them de novo.[1][2] This de novo pyrimidine biosynthesis pathway is therefore essential for the parasite's synthesis of DNA, RNA, glycoproteins, and phospholipids, making it an attractive target for chemotherapeutic intervention.[1]
The fourth and rate-limiting step in this pathway is catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][3] PfDHODH facilitates the oxidation of dihydroorotate to orotate, a reaction that is coupled to the reduction of coenzyme Q (CoQ).[3] The significant structural differences between the parasite's DHODH and the human ortholog, particularly in the inhibitor-binding site, allow for the design of highly selective inhibitors.[1][2] This selectivity is a key advantage, minimizing off-target effects and potential toxicity in the host.
Mechanism of Action of PfDHODH Inhibitors
PfDHODH inhibitors are a class of small molecules that bind to a hydrophobic channel in the N-terminal domain of the enzyme, which is the presumed binding site for ubiquinone.[4] By occupying this site, these inhibitors prevent the binding of the natural coenzyme Q substrate, thereby blocking the reoxidation of the FMN cofactor and halting the conversion of dihydroorotate to orotate. The disruption of this crucial step starves the parasite of the necessary pyrimidine building blocks for nucleic acid synthesis, ultimately leading to cell death.
Several distinct chemical classes of PfDHODH inhibitors have been identified, including triazolopyrimidines (e.g., DSM265) and N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides (e.g., Genz-667348).[1][3] X-ray crystallography studies have been instrumental in elucidating the binding modes of these inhibitors and have guided structure-activity relationship (SAR) studies to optimize their potency and selectivity.[1][3]
Quantitative Data on PfDHODH Inhibitors
The following tables summarize the quantitative data for representative PfDHODH inhibitors from different chemical series, highlighting their potency, selectivity, and efficacy.
Table 1: In Vitro Enzymatic Inhibition and Parasite Growth Inhibition
| Compound | PfDHODH IC50 (nM) | Human DHODH IC50 (nM) | Selectivity Index (Human/Pf) | P. falciparum 3D7 IC50 (nM) | P. falciparum Dd2 IC50 (nM) |
| DSM265 | 1.5 | >25,000 | >16,667 | 37 | 66 |
| Genz-667348 | 10 | >50,000 | >5,000 | 4.4 | 4.9 |
| Genz-668857 | 18 | >50,000 | >2,778 | 8.8 | 10 |
| Genz-669178 | 14 | >50,000 | >3,571 | 7.9 | 9.0 |
Data compiled from Phillips et al., 2015 and Deng et al., 2013.[1][3]
Table 2: In Vivo Efficacy in Murine Malaria Models
| Compound | Animal Model | Dosing Regimen | ED50 (mg/kg/day) | Outcome at High Dose |
| DSM265 | P. falciparum SCID mouse | Single oral dose | 10 | Curative at 100 mg/kg |
| Genz-667348 | P. berghei mouse | Twice daily oral (4 days) | 13 | Sterile cure at 100 mg/kg/day |
| Genz-668857 | P. berghei mouse | Twice daily oral (4 days) | 21 | - |
| Genz-669178 | P. berghei mouse | Twice daily oral (4 days) | 14 | - |
Data compiled from Phillips et al., 2015 and Deng et al., 2013.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel antiparasitic agents. The following are representative protocols for the assessment of PfDHODH inhibitors.
DHODH Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.
-
Enzyme Preparation: Recombinant PfDHODH and human DHODH are expressed and purified.
-
Reaction Mixture: The enzymes are diluted to a final concentration of 10 nM in an assay buffer (e.g., 50 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100) containing 100 µM coenzyme Q₀ (UQ₀) and 120 µM 2,6-dichloroindophenol (DCIP).
-
Compound Incubation: The enzyme mixture is transferred to a 96-well plate containing serial dilutions of the test compounds and incubated for 5 minutes at room temperature.
-
Reaction Initiation: The reaction is initiated by adding dihydroorotate to a final concentration of 500 µM.
-
Data Acquisition: The reduction of DCIP is monitored spectrophotometrically at 600 nm. The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter dose-response curve.
In Vitro Parasite Growth Inhibition Assay (SYBR Green I Method)
This assay determines the potency of a compound against cultured P. falciparum.
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes.
-
Assay Setup: The parasite culture is diluted to a hematocrit of 2% and a parasitemia of 0.3-0.5%. 50 µL of this culture is added to 96-well plates containing 50 µL of serially diluted test compounds.
-
Incubation: The plates are incubated for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added to stain the parasite DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader.
-
IC50 Calculation: The IC50 values are calculated by comparing the fluorescence in the drug-treated wells to that of untreated controls.
In Vivo Efficacy in a Murine Malaria Model
This protocol assesses the therapeutic effect of a compound in a living organism.
-
Infection: Mice (e.g., Swiss Webster or SCID) are infected with a suitable Plasmodium species (P. berghei for immunocompetent mice or P. falciparum for immunodeficient mice).
-
Treatment: Once a stable parasitemia is established, the mice are treated with the test compound, typically via oral gavage, according to a specific dosing regimen (e.g., once or twice daily for a set number of days).
-
Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
ED50 Calculation: The effective dose that reduces parasitemia by 50% (ED50) is calculated by analyzing the dose-response relationship.
-
Cure Assessment: A sterile cure is determined if no parasites are detectable in the blood after a prolonged follow-up period post-treatment.[1]
Visualizations of Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism and discovery of PfDHODH inhibitors.
Caption: De novo pyrimidine biosynthesis pathway in P. falciparum.
Caption: High-throughput screening workflow for PfDHODH inhibitors.
Caption: Basis of species selectivity for PfDHODH inhibitors.
Conclusion
The development of PfDHODH inhibitors exemplifies a successful structure-guided and target-based approach to antiparasitic drug discovery. By exploiting a key metabolic vulnerability in Plasmodium falciparum, researchers have been able to identify and optimize potent and selective compounds that have shown significant promise in preclinical and clinical studies. The detailed understanding of the enzyme's structure and mechanism of action has been pivotal in achieving high selectivity over the human ortholog, a critical factor for drug safety. The progression of compounds like DSM265 into clinical trials underscores the potential of this class of drugs to become a valuable new tool in the global fight against malaria. This strategy of targeting parasite-specific metabolic pathways holds great promise for the development of the next generation of antiparasitic agents against a wide range of infectious diseases.
References
- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Unveiling Antiparasitic Agent-14: A Technical Guide for Drug Development Professionals
Introduction: This whitepaper provides a comprehensive technical overview of the early-stage research on a promising new chemical entity, designated "Antiparasitic agent-14." This document is intended for researchers, scientists, and drug development professionals, offering in-depth data and methodologies to facilitate further investigation and development. The information presented herein is a synthesis of preclinical data from in vitro and in vivo studies. "this compound" has demonstrated significant activity against various parasitic strains, particularly Trypanosoma cruzi, the causative agent of Chagas disease.
Mechanism of Action
This compound is a potent inhibitor of sterol 14α-demethylase (CYP51), a critical enzyme in the sterol biosynthesis pathway of parasites like Trypanosoma cruzi.[1][2] This pathway is essential for producing ergosterol-like products that are vital for the parasite's survival, including the maintenance of membrane integrity and processes of cell growth and division.[1] By inhibiting CYP51, this compound disrupts this pathway, preventing the formation of essential sterols and leading to the accumulation of toxic methylated sterol precursors.[1] This disruption of cellular homeostasis ultimately results in parasite death. Notably, while this pathway is crucial for the parasite, it differs sufficiently from that in mammals, offering a therapeutic window.[1]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The antiparasitic activity of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound against T. cruzi
| Parameter | Strain | Value | Reference |
| EC50 (Bloodstream) | Y | 11 µM | [1] |
| EC50 (Intracellular) | - | 0.9 ± 0.2 µM | [1] |
| EC90 (Intracellular) | - | 38 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Murine Models of Chagas Disease
| Animal Model | Strain | Dosage | Outcome | Reference |
| BALB/c Mice (Acute) | Tulahuen | 25 mg/kg (b.i.d.) for 30 days | 100% survival and parasitological clearance | [1] |
| BALB/c Mice (Chronic) | Tulahuen | 25 mg/kg (b.i.d.) for 30 days | 100% survival and parasitological clearance | [1] |
| Swiss Mice | Y | 25 mg/kg (b.i.d.) | Similar potency to benznidazole (100 mg/kg/day) | [3] |
Table 3: Safety and Toxicity Profile of this compound
| Assay | System | Result | Reference |
| Mammalian Cell Toxicity | Cardiac Cell Cultures | 50% lethal concentration of 200 µM | [1] |
| Mutagenicity (Ames Test) | Bacterial Reverse Mutation | No mutagenic potential up to 3.5 µM | [1] |
| Acute In Vivo Toxicity | Murine Model | No alterations in body or organ weight, or blood biochemistry up to 400 mg/kg | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro Trypanocidal Activity Assay:
-
Objective: To determine the effective concentration of this compound against different forms of T. cruzi.
-
Parasite Culture: Bloodstream trypomastigotes are obtained from infected mice at the peak of parasitemia. Intracellular amastigotes are studied in cultured cardiac cells.
-
Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in the appropriate culture medium to achieve the desired final concentrations. The final DMSO concentration is kept below a level non-toxic to the parasites and host cells (e.g., <0.6%).
-
Assay Procedure:
-
For bloodstream forms, parasites are incubated with varying concentrations of this compound for 24 hours at 37°C.
-
For intracellular forms, infected cardiac cells are treated with the compound for a specified period.
-
-
Quantification: Parasite viability is assessed by counting motile parasites in a Neubauer chamber or using a colorimetric assay (e.g., MTT). The 50% effective concentration (EC50) is calculated from dose-response curves.
2. Transmission Electron Microscopy (TEM):
-
Objective: To investigate the ultrastructural changes in T. cruzi upon treatment with this compound.
-
Sample Preparation: Parasites are treated with a cytotoxic concentration of this compound. Untreated parasites serve as a control.
-
Fixation and Processing: Parasites are fixed, post-fixed, dehydrated, and embedded in resin.
-
Imaging: Ultrathin sections are stained and examined using a transmission electron microscope.
-
Observations: The primary ultrastructural damage observed with this agent included alterations to the Golgi apparatus and endoplasmic reticulum, with membrane blebs suggesting an autophagic phenotype.[1]
3. In Vivo Efficacy in Murine Models:
-
Objective: To evaluate the antiparasitic activity and tolerability of this compound in an animal model of Chagas disease.
-
Animal Model: Female BALB/c or Swiss mice are infected with a specific strain of T. cruzi.
-
Treatment Regimen: Treatment is initiated at a specified time post-infection. This compound is administered orally, typically twice a day (b.i.d.), for a defined period (e.g., 30 consecutive days). A vehicle-only group serves as the negative control, and a group treated with a standard-of-care drug like benznidazole is used as a positive control.
-
Monitoring: Parasitemia is monitored by counting parasites in blood samples. Animal survival and weight are recorded throughout the study.
-
Cure Assessment: At the end of the treatment and follow-up period, parasitological cure can be assessed by methods such as PCR on blood and tissue samples, especially after immunosuppression to detect any residual parasites.
Caption: General experimental workflow.
Conclusion
The early-stage research on this compound reveals a promising profile for a novel antiparasitic therapeutic. Its potent in vitro and in vivo efficacy against T. cruzi, coupled with a favorable preliminary safety profile, warrants further investigation. The detailed mechanism of action, targeting the parasite-specific sterol biosynthesis pathway, provides a strong rationale for its selective activity. The experimental protocols and quantitative data presented in this guide offer a solid foundation for subsequent preclinical and clinical development.
References
- 1. In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro and in vivo studies of the antiparasitic activity of sterol 14α-demethylase (CYP51) inhibitor VNI against drug-resistant strains of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Antiparasitic agent-14 (AP-14)
For Research Use Only.
Introduction
Antiparasitic agent-14 (AP-14) is a novel small molecule inhibitor developed for the targeted treatment of visceral leishmaniasis, a severe parasitic disease caused by Leishmania donovani. AP-14 is hypothesized to selectively target and inhibit trypanothione reductase (TryR), an essential enzyme in the parasite's unique antioxidant defense system. This enzyme is absent in humans, making it an attractive target for developing selective antiparasitic therapies.
These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy, selectivity, and mechanism of action of AP-14. The methodologies described are intended for researchers, scientists, and drug development professionals engaged in antiparasitic drug discovery.
Section 1: In Vitro Efficacy and Selectivity Profiling
This section details the protocols for determining the potency of AP-14 against various stages of Leishmania donovani and its selectivity over mammalian cells.
Protocol 1.1: Leishmania donovani Promastigote Viability Assay
This assay determines the 50% inhibitory concentration (IC50) of AP-14 against the extracellular, insect-stage promastigotes.
-
Materials:
-
L. donovani (e.g., MHOM/ET/67/L82 strain) promastigotes in logarithmic growth phase.
-
M199 medium supplemented with 20% heat-inactivated Fetal Bovine Serum (FBS), 25 mM HEPES, and antibiotics.
-
AP-14, dissolved in Dimethyl Sulfoxide (DMSO).
-
Resazurin sodium salt solution (e.g., AlamarBlue™).
-
Sterile 96-well flat-bottom microtiter plates.
-
Plate reader (fluorometer).
-
-
Methodology:
-
Harvest log-phase promastigotes and adjust the density to 1 x 10^6 parasites/mL in fresh M199 medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of AP-14 in M199 medium. Add 100 µL of each dilution to the wells. Ensure the final DMSO concentration does not exceed 0.5%. Include untreated parasite controls (medium with 0.5% DMSO) and a medium-only blank.
-
Incubate the plate at 26°C for 72 hours.
-
Add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours.
-
Measure fluorescence using an excitation wavelength of 550 nm and an emission wavelength of 590 nm.[1]
-
Calculate the IC50 value by plotting the percentage of inhibition versus the log concentration of AP-14 using non-linear regression analysis.
-
Protocol 1.2: Intracellular Amastigote Assay in THP-1 Macrophages
This is the most clinically relevant in vitro assay, determining the efficacy of AP-14 against the intracellular amastigote stage of the parasite residing within a human macrophage cell line.[2]
-
Materials:
-
THP-1 human monocytic cell line.
-
RPMI-1640 medium with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating monocytes into macrophages.
-
Stationary-phase L. donovani promastigotes.
-
AP-14 and reference drugs (e.g., Amphotericin B).
-
Giemsa stain.
-
Sterile 96-well plates (clear bottom for microscopy).
-
-
Methodology:
-
Seed THP-1 cells at a density of 5 x 10^4 cells/well in a 96-well plate.
-
Induce differentiation into adherent macrophages by adding PMA (100 ng/mL) and incubating for 48 hours at 37°C in 5% CO2.[3]
-
Wash the cells to remove PMA and replace with fresh RPMI-1640 medium.
-
Infect the macrophages with stationary-phase promastigotes at a multiplicity of infection (MOI) of 15:1 (parasite:macrophage).[1][2]
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells gently with pre-warmed medium to remove any extracellular parasites.
-
Add fresh medium containing serial dilutions of AP-14 to the infected cells.
-
Incubate for 72 hours at 37°C in 5% CO2.[2]
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy. Calculate the IC50 value based on the reduction in the number of intracellular parasites compared to untreated controls.
-
Protocol 1.3: Cytotoxicity Assay against Mammalian Cells
This assay determines the 50% cytotoxic concentration (CC50) of AP-14 against a representative mammalian cell line (e.g., HepG2, a human liver cell line) to assess compound selectivity.
-
Materials:
-
HepG2 cell line.
-
DMEM medium with 10% FBS.
-
AP-14, dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[4]
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Sterile 96-well plates.
-
Spectrophotometer (plate reader).
-
-
Methodology:
-
Seed HepG2 cells at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of AP-14. Include vehicle controls (0.5% DMSO).
-
Incubate for 72 hours at 37°C in 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.[4]
-
Calculate the CC50 value by plotting the percentage of cell viability versus the log concentration of AP-14.
-
Data Presentation: In Vitro Potency and Selectivity
The results from the in vitro assays should be summarized as follows. The Selectivity Index (SI) is a critical measure, calculated as the ratio of host cell cytotoxicity to parasite potency (CC50 / IC50).[5][6] A higher SI value indicates greater selectivity for the parasite.
| Table 1: Summary of AP-14 In Vitro Activity | |
| Assay | IC50 / CC50 (µM) ± SD |
| L. donovani Promastigote IC50 | 1.2 ± 0.3 |
| L. donovani Intracellular Amastigote IC50 | 0.4 ± 0.1 |
| HepG2 Cell Cytotoxicity CC50 | 45.2 ± 5.8 |
| Selectivity Index (SI) (CC50/IC50 Amastigote) | 113 |
Section 2: Mechanism of Action (MoA) Elucidation
This section describes the protocol to confirm the inhibitory activity of AP-14 against its putative target, L. donovani Trypanothione Reductase (TryR).
Protocol 2.1: Recombinant L. donovani Trypanothione Reductase (TryR) Inhibition Assay
This biochemical assay measures the direct inhibition of TryR enzymatic activity by AP-14. The assay monitors the reduction of trypanothione disulfide (TS2) by NADPH, which is coupled to the reduction of DTNB (Ellman's reagent) to TNB, a yellow-colored compound.[7][8]
-
Materials:
-
Recombinant L. donovani TryR.
-
Trypanothione disulfide (TS2).
-
NADPH.
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)).
-
Assay buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA).
-
AP-14, dissolved in DMSO.
-
Sterile 96-well plates.
-
Spectrophotometer capable of kinetic reads.
-
-
Methodology:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, TryR (e.g., 0.2 mU), TS2 (e.g., 6 µM), DTNB (e.g., 100 µM), and varying concentrations of AP-14.[7]
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding NADPH (final concentration e.g., 150 µM).
-
Immediately measure the rate of TNB formation by monitoring the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.[9][10]
-
Calculate the initial reaction velocity (V0) for each concentration of AP-14.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition versus the log concentration of AP-14.
-
Data Presentation: Enzyme Inhibition
| Table 2: AP-14 Inhibition of L. donovani TryR | |
| Parameter | Value (µM) ± SD |
| TryR IC50 | 0.15 ± 0.04 |
Visualization: Proposed Mechanism of Action
The following diagram illustrates the proposed mechanism where AP-14 inhibits Trypanothione Reductase, disrupting the parasite's primary defense against oxidative stress.
Section 3: In Vivo Efficacy Assessment
This section provides a protocol for evaluating the efficacy of AP-14 in a murine model of visceral leishmaniasis.
Protocol 3.1: Murine Model of Visceral Leishmaniasis
The BALB/c mouse is a widely used and susceptible model for L. donovani infection, which establishes in the liver and spleen.[11][12][13]
-
Materials:
-
Female BALB/c mice, 6-8 weeks old.
-
L. donovani amastigotes (can be sourced from the spleen of a previously infected hamster or mouse).
-
AP-14 formulation for oral (p.o.) or intravenous (i.v.) administration.
-
Vehicle control.
-
Positive control drug (e.g., liposomal Amphotericin B).
-
Materials for tissue homogenization and slide preparation.
-
-
Methodology:
-
Infection: Infect mice via the lateral tail vein with 1-2 x 10^7 L. donovani amastigotes.[14] The infection is allowed to establish for 7-14 days.
-
Treatment: Randomize mice into treatment groups (e.g., n=5-8 per group): Vehicle control, AP-14 (e.g., 25, 50 mg/kg/day), and positive control.
-
Administer treatment daily for 5 consecutive days via the desired route (e.g., oral gavage).
-
Parasite Burden Determination: One week after the final dose, humanely euthanize the mice.
-
Aseptically remove the liver and spleen and weigh them.
-
Prepare tissue impression smears from a small section of each organ onto glass slides (Giemsa staining) and homogenize the remaining tissue.
-
Determine the parasite burden by counting amastigotes in stained smears. Express the results as Leishman-Donovan Units (LDU): (number of amastigotes / number of host nuclei) x organ weight in mg.
-
Data Analysis: Calculate the percentage of parasite inhibition in the treated groups relative to the vehicle control group.
-
Data Presentation: In Vivo Efficacy
| Table 3: In Vivo Efficacy of AP-14 in BALB/c Mice (5-day treatment) | ||
| Treatment Group | Liver Parasite Burden (% Inhibition) | Spleen Parasite Burden (% Inhibition) |
| Vehicle Control | 0% | 0% |
| AP-14 (25 mg/kg, p.o.) | 65.4% ± 8.2% | 58.9% ± 10.1% |
| AP-14 (50 mg/kg, p.o.) | 92.1% ± 4.5% | 85.3% ± 7.6% |
| Amphotericin B (1 mg/kg, i.v.) | 99.5% ± 0.4% | 98.7% ± 1.1% |
Visualization: In Vivo Experimental Workflow
The following diagram outlines the workflow for the in vivo efficacy study.
References
- 1. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. puj.journals.ekb.eg [puj.journals.ekb.eg]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Selectivity index (SI): Significance and symbolism [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
- 7. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New insights into experimental visceral leishmaniasis: Real-time in vivo imaging of Leishmania donovani virulence | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. Frontiers | Understanding Resistance vs. Susceptibility in Visceral Leishmaniasis Using Mouse Models of Leishmania infantum Infection [frontiersin.org]
- 14. Visceral Leishmaniasis in the BALB/c Mouse: A Comparison of the Efficacy of a Nonionic Surfactant Formulation of Sodium Stibogluconate with Those of Three Proprietary Formulations of Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Antiparasitic agent-14" in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antiparasitic agent-14," also identified as compound 27 in the scientific literature, is a novel pyridyl-thiazolidinone derivative demonstrating significant activity against trypanosomatid parasites, including Trypanosoma cruzi and Leishmania amazonensis.[1] These application notes provide a comprehensive overview of its biological activity and detailed protocols for its use in a cell culture setting. The information is derived from the study by Conceição JMD, et al., published in the European Journal of Medicinal Chemistry.
Biological Activity and Data Presentation
"this compound" has been evaluated for its efficacy against different life stages of parasites and its toxicity to a mammalian cell line. The quantitative data from these assessments are summarized below.
| Parameter | Organism/Cell Line | Form | IC50 / CC50 (μM) | Reference |
| Antiparasitic Activity | Trypanosoma cruzi | Trypomastigote | 1.5 | [1] |
| Trypanosoma cruzi | Amastigote | 0.89 | [1] | |
| Leishmania amazonensis | Promastigote | 22.4 | [1] | |
| Leishmania amazonensis | Amastigote | 5.70 | [1] | |
| Cytotoxicity | RAW 264.7 (murine macrophages) | - | 295.6 | [1] |
Mechanism of Action
The precise molecular mechanism of action for "this compound" has not been fully elucidated. However, studies on related thiazolidinone compounds suggest that their antiparasitic effects are not due to the inhibition of the cruzain enzyme. Instead, they appear to induce necrotic cell death in parasites, causing significant morphological changes such as shortening of the body and flagellum, retraction, and leakage of intracellular contents. It is important to note that while this provides a potential avenue of investigation, the specific signaling pathways affected by "this compound" remain to be identified.
Below is a generalized workflow for investigating the antiparasitic activity of a compound like "this compound."
Experimental Protocols
The following are detailed protocols for evaluating the cytotoxicity and antiparasitic activity of "this compound" in cell culture.
Protocol 1: Cytotoxicity Assay using MTT
This protocol is designed to determine the 50% cytotoxic concentration (CC50) of "this compound" on a mammalian cell line, such as RAW 264.7 murine macrophages.
Materials:
-
"this compound"
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Multiskan plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count RAW 264.7 cells.
-
Seed 5 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of "this compound" in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete DMEM to achieve the desired final concentrations (e.g., ranging from 0.1 to 500 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a vehicle control (DMEM with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
After 24 hours of cell adherence, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a multiskan plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Antiparasitic Activity Assay
This protocol outlines the procedure to determine the 50% inhibitory concentration (IC50) of "this compound" against the different life stages of T. cruzi and L. amazonensis.
Materials:
-
"this compound"
-
DMSO (cell culture grade)
-
Parasite cultures (T. cruzi trypomastigotes and amastigotes; L. amazonensis promastigotes and amastigotes)
-
Appropriate culture medium for each parasite (e.g., LIT medium for T. cruzi, Schneider's medium for L. amazonensis)
-
96-well plates
-
Resazurin solution or other viability indicators
-
Microplate reader
Procedure:
-
Parasite Preparation:
-
Trypomastigotes (T. cruzi): Obtain from the supernatant of infected mammalian cell cultures.
-
Amastigotes (T. cruzi): Obtain from infected mammalian cells.
-
Promastigotes (L. amazonensis): Culture in appropriate medium to the late logarithmic phase.
-
Amastigotes (L. amazonensis): Differentiate from promastigotes or obtain from infected macrophages.
-
Count the parasites and adjust the concentration to the desired density in their respective culture media.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of "this compound" in the appropriate parasite culture medium, as described in Protocol 1.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., benznidazole for T. cruzi, amphotericin B for L. amazonensis).
-
-
Assay Setup:
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plates under the appropriate conditions for each parasite stage (e.g., 37°C for amastigotes, 26-28°C for promastigotes and trypomastigotes) for the specified duration (e.g., 24-72 hours).
-
-
Viability Assessment:
-
Add a viability indicator such as resazurin to each well and incubate for a further 4-24 hours.
-
Alternatively, for motile forms like trypomastigotes and promastigotes, parasite motility and number can be assessed by microscopy. For amastigotes within host cells, staining and microscopic counting can be performed.
-
-
Data Acquisition:
-
If using a colorimetric or fluorometric indicator, read the plate at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of parasite inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway Diagram
As the specific signaling pathway for "this compound" is not yet defined, a diagram illustrating a hypothetical mechanism of action based on related compounds is provided below. This diagram depicts the induction of necrotic cell death.
Conclusion
"this compound" is a promising compound with potent activity against T. cruzi and L. amazonensis. The provided protocols offer a framework for its in vitro evaluation. Further research is warranted to elucidate its precise mechanism of action and to explore its potential as a lead compound for the development of new antiparasitic drugs.
References
Application Notes and Protocols for Antiparasitic Agent-14 in Leishmania Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The emergence of drug-resistant strains necessitates the discovery and development of novel therapeutic agents. "Antiparasitic agent-14," identified as compound 27 in the scientific literature, is a novel pyridyl-thiazolidinone derivative that has demonstrated promising activity against Leishmania amazonensis, the causative agent of cutaneous and diffuse cutaneous leishmaniasis. These application notes provide a comprehensive overview of the anti-leishmanial activity of this compound and detailed protocols for its evaluation in in vitro growth inhibition assays.
Data Presentation
The anti-leishmanial activity and cytotoxicity of this compound have been quantified to determine its efficacy and selectivity. The following table summarizes the key quantitative data.
| Compound | Target Organism/Cell Line | Assay Type | IC50 / CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (Compound 27) | Leishmania amazonensis promastigotes | Growth Inhibition | 22.4 | - | [1] |
| Leishmania amazonensis amastigotes | Growth Inhibition | 5.70 | 51.86 | [1] | |
| RAW 264.7 murine macrophages | Cytotoxicity | 295.6 | - | [1] |
Selectivity Index (SI) = CC50 (RAW 264.7) / IC50 (L. amazonensis amastigotes)
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for Leishmania growth inhibition and cytotoxicity assays.
Leishmania amazonensis Promastigote Growth Inhibition Assay
This assay determines the effect of this compound on the extracellular, flagellated promastigote stage of the parasite.
Materials:
-
Leishmania amazonensis promastigotes in logarithmic growth phase
-
Schneider's insect medium supplemented with 20% fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt solution (0.125% in PBS)
-
96-well flat-bottom microtiter plates
-
Plate reader (fluorometer)
Protocol:
-
Harvest L. amazonensis promastigotes from a culture in the logarithmic phase of growth by centrifugation.
-
Resuspend the parasites in fresh, complete Schneider's medium and adjust the concentration to 1 x 10^6 promastigotes/mL.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete Schneider's medium. Add 100 µL of each dilution to the respective wells. Include wells with medium only (negative control) and a reference drug (e.g., Amphotericin B). Ensure the final DMSO concentration does not exceed 0.5%.
-
Incubate the plate at 26°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours at 26°C.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Leishmania amazonensis Intracellular Amastigote Growth Inhibition Assay
This assay evaluates the efficacy of this compound against the clinically relevant intracellular amastigote stage of the parasite within host macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Leishmania amazonensis stationary-phase promastigotes
-
This compound (stock solution in DMSO)
-
Giemsa stain
-
Light microscope
-
24-well plates with sterile glass coverslips
Protocol:
-
Seed RAW 264.7 macrophages onto sterile glass coverslips in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 atmosphere.
-
Infect the adherent macrophages with stationary-phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the wells with pre-warmed PBS to remove non-internalized promastigotes.
-
Add fresh complete RPMI-1640 medium containing serial dilutions of this compound to the wells. Include appropriate controls.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, remove the medium, wash the coverslips with PBS, and fix with methanol.
-
Stain the coverslips with Giemsa stain.
-
Examine the coverslips under a light microscope and determine the number of amastigotes per 100 macrophages for each drug concentration.
-
Calculate the IC50 value as described for the promastigote assay.
Cytotoxicity Assay against RAW 264.7 Macrophages
This assay is crucial to determine the selectivity of this compound by assessing its toxicity to host cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt solution (0.125% in PBS)
-
96-well flat-bottom microtiter plates
-
Plate reader (fluorometer)
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of resazurin solution to each well and incubate for 4 hours.
-
Measure the fluorescence as described in the promastigote assay protocol.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Hypothetical Signaling Pathway
The precise mechanism of action for pyridyl-thiazolidinone derivatives in Leishmania is still under investigation. However, based on studies of similar compounds, a plausible hypothesis involves the targeting of key metabolic pathways essential for parasite survival. One such pathway is the pteridine salvage pathway, which is vital for DNA synthesis.
Caption: Hypothetical inhibition of the Leishmania pteridine salvage pathway.
Conclusion
This compound demonstrates significant and selective activity against the clinically relevant amastigote stage of Leishmania amazonensis. The provided protocols offer a standardized framework for the in vitro evaluation of this and other novel anti-leishmanial compounds. Further investigation into the precise mechanism of action is warranted to advance the development of this promising therapeutic candidate.
References
Application Notes and Protocols: Using "Antiparasitic agent-14" in Trypanosoma cruzi Infectivity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiparasitic agent-14 is a novel synthetic quinoline-based compound demonstrating potent and selective activity against Trypanosoma cruzi, the etiological agent of Chagas disease. This document provides detailed protocols for in vitro infectivity studies using this compound, along with key performance data and a summary of its proposed mechanism of action. The methodologies described herein are designed for screening and characterizing compounds against the clinically relevant intracellular amastigote stage of T. cruzi.
Data Presentation
The in vitro efficacy and selectivity of this compound were evaluated against different life cycle stages of T. cruzi and a mammalian cell line. The results are summarized below. Benznidazole (Bz), a current frontline drug, is included for comparison.[1][2][3]
Table 1: In Vitro Activity of this compound against Trypanosoma cruzi
| Compound | Target Stage | T. cruzi Strain | EC50 (µM) |
| This compound | Intracellular Amastigotes | Tulahuen (DTU VI) | 0.1 - 0.6 |
| Benznidazole | Intracellular Amastigotes | Tulahuen (DTU VI) | 2.7 |
| This compound | Bloodstream Trypomastigotes | Y (DTU II) | ≤0.8 |
| Benznidazole | Bloodstream Trypomastigotes | Y (DTU II) | ~8.0 |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) (CC50/EC50 Amastigotes) |
| This compound | L929 (Mouse Fibroblasts) | >96 | >160 - >960 |
| Benznidazole | L929 (Mouse Fibroblasts) | >96 | ~35 |
Experimental Protocols
The following protocols describe the key experiments for evaluating the efficacy of this compound against intracellular amastigotes of T. cruzi. These protocols are adapted from established methods utilizing a β-galactosidase-expressing T. cruzi strain, which allows for a colorimetric readout of parasite viability.[4][5][6][7]
Protocol 1: In Vitro Anti-Amastigote Assay
This assay quantifies the activity of this compound against the intracellular replicative form of T. cruzi.
Materials:
-
T. cruzi Tulahuen strain expressing β-galactosidase
-
L929 mouse fibroblast cells
-
RPMI-1640 medium (without phenol red) supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine
-
This compound stock solution (in DMSO)
-
Benznidazole stock solution (in DMSO)
-
Chlorophenol red-β-D-galactopyranoside (CPRG) substrate solution
-
NP-40 lysis buffer
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 4,000 cells per well in 80 µL of supplemented RPMI-1640 medium. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell adherence.[5]
-
Parasite Infection: Add 40,000 tissue culture-derived trypomastigotes in 20 µL of medium to each well. Incubate for 2 hours to allow for host cell invasion.[7]
-
Removal of Extracellular Parasites: After the 2-hour incubation, remove the medium containing non-invading parasites and replace it with 200 µL of fresh medium. Incubate for an additional 48 hours to allow for the establishment of infection and differentiation of trypomastigotes into amastigotes.[7]
-
Compound Addition: Prepare serial dilutions of this compound and benznidazole in the medium. Replace the medium in the wells with the compound dilutions. Include appropriate controls (untreated infected cells and uninfected cells).
-
Incubation: Incubate the plates for 96 hours at 37°C in a 5% CO2 atmosphere.
-
Assay Development:
-
Add 50 µL of CPRG substrate solution containing 0.5% NP-40 to each well.[8]
-
Incubate for 4-6 hours at 37°C to allow for color development.
-
-
Data Acquisition: Measure the absorbance at 570-595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the untreated control. Determine the EC50 value by fitting the data to a dose-response curve.
Protocol 2: Mammalian Cell Cytotoxicity Assay
This assay determines the toxicity of this compound to the host cells.
Materials:
-
L929 mouse fibroblast cells
-
RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine
-
This compound stock solution (in DMSO)
-
Resazurin-based viability reagent (e.g., alamarBlue™)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 4,000 cells per well in 200 µL of supplemented RPMI-1640 medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[5]
-
Compound Addition: Replace the medium with serial dilutions of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 96 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 4-6 hours.
-
Data Acquisition: Measure the fluorescence or absorbance according to the reagent's specifications.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Visualizations
Proposed Mechanism of Action
Quinolines are suggested to exert their trypanocidal effect through interaction with heme, a vital molecule that T. cruzi cannot synthesize and must acquire from the host. This interaction is thought to inhibit heme detoxification, leading to the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress, which is detrimental to the parasite.[9][10]
Caption: Proposed mechanism of action for this compound in T. cruzi.
Experimental Workflow
The following diagram outlines the general workflow for screening compounds against intracellular T. cruzi.
Caption: Workflow for in vitro screening of this compound.
References
- 1. In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient technique for screening drugs for activity against Trypanosoma cruzi using parasites expressing beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. In Vitro Drug Screening Against All Life Cycle Stages of Trypanosoma cruzi Using Parasites Expressing β-galactosidase [jove.com]
- 7. scielo.br [scielo.br]
- 8. med.nyu.edu [med.nyu.edu]
- 9. Interactions between 4-aminoquinoline and heme: Promising mechanism against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of Antiparasitic agent-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance in parasitic pathogens necessitates the discovery of novel antiparasitic agents. High-throughput screening (HTS) is a critical methodology in this endeavor, enabling the rapid evaluation of large compound libraries. This document provides detailed application notes and protocols for the use of "Antiparasitic agent-14," a potent pyridyl-thiazolidinone compound, in HTS campaigns aimed at identifying new treatments for trypanosomatid infections.
This compound has demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania amazonensis.[1] While the precise mechanism of action for this specific compound is under investigation, related pyridine-based inhibitors have been shown to target the sterol biosynthesis pathway, a crucial metabolic route for these parasites.[2] Specifically, these inhibitors often target the enzyme sterol 14α-demethylase (CYP51), which is essential for the production of ergosterol-like molecules required for parasite membrane integrity and proliferation.[2][3][4]
These application notes will guide researchers in designing and executing HTS campaigns to identify and characterize compounds with similar modes of action to this compound.
Data Presentation
The known in vitro activity of this compound is summarized in the tables below. This data serves as a benchmark for hit validation and lead optimization in HTS campaigns.
Table 1: Antiparasitic Activity of this compound [1]
| Parasite Species | Parasite Stage | IC50 (µM) |
| Trypanosoma cruzi | Trypomastigote | 1.5 |
| Trypanosoma cruzi | Amastigote | 0.89 |
| Leishmania amazonensis | Promastigote | 22.4 |
| Leishmania amazonensis | Amastigote | 5.70 |
Table 2: Cytotoxicity Profile of this compound [1]
| Cell Line | CC50 (µM) |
| RAW 264.7 (Macrophage) | 295.6 |
Signaling Pathway
The proposed target of compounds with a similar structure to this compound is the sterol biosynthesis pathway, specifically the enzyme sterol 14α-demethylase (CYP51). Inhibition of this enzyme disrupts the parasite's ability to produce essential sterols for its cell membrane, leading to cell death.
Caption: Proposed mechanism of action of this compound via inhibition of the sterol biosynthesis pathway.
Experimental Protocols
A successful HTS campaign for identifying novel antiparasitic agents with a similar profile to this compound involves a multi-stage approach, including a primary screen, a secondary dose-response screen, and a cytotoxicity assay.
Experimental Workflow
Caption: A typical workflow for a high-throughput screening campaign for antiparasitic drug discovery.
Primary High-Throughput Screening (HTS)
Objective: To screen a large compound library at a single concentration to identify "hits" that inhibit the growth of the target parasite.
Assay Principle: A cell-based assay using a viability indicator, such as resazurin, is a common and robust method for HTS. Viable, metabolically active parasites reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a loss of parasite viability.
Materials:
-
Target parasite culture (e.g., T. cruzi amastigotes)
-
Appropriate parasite culture medium
-
384-well black, clear-bottom microplates
-
Compound library (dissolved in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Positive control (e.g., Benznidazole for T. cruzi)
-
Negative control (DMSO)
-
Acoustic liquid handler or pin tool for compound dispensing
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Compound Plating: Using an acoustic liquid handler or pin tool, dispense 50 nL of each compound from the library into the wells of a 384-well plate.
-
Control Plating: Dispense 50 nL of the positive control and negative control (DMSO) into designated control wells on each plate.
-
Parasite Seeding: Add 50 µL of parasite culture (adjusted to an appropriate density, e.g., 2 x 10^5 parasites/mL) to each well.
-
Incubation: Incubate the plates for 72 hours under appropriate conditions for the parasite (e.g., 37°C, 5% CO2).
-
Viability Assay: Add 5 µL of resazurin solution to each well and incubate for an additional 4-6 hours.
-
Data Acquisition: Measure the fluorescence intensity of each well using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
Data Analysis: Normalize the data to the controls and calculate the percent inhibition for each compound. Identify hits based on a predefined threshold (e.g., >50% inhibition).
Secondary Screening: Dose-Response Assay
Objective: To confirm the activity of primary hits and determine their potency (IC50).
Materials:
-
Primary hit compounds
-
All reagents and equipment from the primary HTS protocol
Protocol:
-
Serial Dilution: Prepare a 10-point, 2-fold serial dilution series for each primary hit compound, typically starting from a concentration of 50 µM.
-
Compound Plating: Dispense the diluted compounds into a 384-well plate.
-
Parasite Seeding and Incubation: Follow steps 3 and 4 from the primary HTS protocol.
-
Viability Assay and Data Acquisition: Follow steps 5 and 6 from the primary HTS protocol.
-
Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each compound.
Cytotoxicity Assay
Objective: To assess the toxicity of confirmed hits against a mammalian cell line and determine their selectivity.
Materials:
-
Confirmed hit compounds from the secondary screen
-
Mammalian cell line (e.g., HEK293, HepG2, or RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
All other relevant reagents and equipment from the secondary screening protocol
Protocol:
-
Cell Seeding: Seed the mammalian cells into a 384-well plate at an appropriate density (e.g., 5,000 cells per well) and allow them to adhere overnight.
-
Compound Addition: Add the same serial dilutions of the hit compounds to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay and Data Acquisition: Perform the resazurin viability assay as described in the primary HTS protocol.
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration) for each compound and determine the Selectivity Index (SI) using the formula: SI = CC50 (mammalian cells) / IC50 (parasite)
Logical Relationship of Screening Stages
Caption: The logical flow from initial hit identification to the selection of lead candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Complexes of Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) with Two Pyridine-based Drug Candidates for Chagas Disease: STRUCTURAL BASIS FOR PATHOGEN SELECTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into Inhibition of Sterol 14α-Demethylase in the Human Pathogen Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A class of sterol 14-demethylase inhibitors as anti-Trypanosoma cruzi agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of Antiparasitic Agent-14 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: "Antiparasitic agent-14" is a hypothetical designation used in this document to illustrate common administration routes and protocols for novel antiparasitic compounds in preclinical animal studies. The data and protocols presented are synthesized from established methodologies in the field of parasitology and drug development.
Introduction
The development of novel antiparasitic agents is crucial to combat the global burden of parasitic diseases. Preclinical evaluation in relevant animal models is a critical step in this process, and the choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of a test compound. This document provides detailed application notes and standardized protocols for the administration of the hypothetical "this compound" in mouse models, a commonly used species in parasitology research. The protocols for oral, intraperitoneal, intravenous, and subcutaneous administration are outlined to ensure reproducibility and accuracy in experimental design.
Data Presentation: Comparative Administration Parameters
The selection of an administration route is a critical decision in preclinical studies. Factors such as the physicochemical properties of the compound, the target parasite and its location within the host, and the desired therapeutic effect influence this choice. The following table summarizes key quantitative parameters for common administration routes of antiparasitic agents in mice.[1][2][3]
| Administration Route | Recommended Needle Gauge | Maximum Injection Volume (per site) | Typical Dosing Frequency | Absorption Rate | Key Considerations |
| Oral (PO) | 20-22G (gavage needle) | 10 mL/kg | Once or twice daily | Variable, subject to first-pass metabolism | Minimally invasive; suitable for long-term studies.[1][4] Formulation is critical for bioavailability. |
| Intraperitoneal (IP) | 25-27G | 10 mL/kg | Once or twice daily | Rapid | Large volume can be administered.[2][5][6] Risk of injection into abdominal organs. |
| Intravenous (IV) | 27-30G | 5 mL/kg (bolus) | Once daily or as infusion | Immediate | Bypasses absorption barriers, providing 100% bioavailability.[7][8] Requires skilled personnel. |
| Subcutaneous (SC) | 25-27G | 10 mL/kg | Once daily or as required | Slow and sustained | Suitable for depot formulations and sustained release.[1][9] |
Experimental Protocols
Detailed methodologies for the preparation and administration of "this compound" are provided below. These protocols are intended as a guide and may require optimization based on the specific characteristics of the compound and the experimental model.
Protocol 1: Formulation of "this compound" for Administration
Objective: To prepare a stable and homogenous formulation of "this compound" suitable for the intended administration route.
Materials:
-
"this compound" powder
-
Vehicle (e.g., sterile water, saline, 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80)
-
Sterile containers
-
Vortex mixer or sonicator
-
Magnetic stirrer (optional)
Procedure:
-
Aseptically weigh the required amount of "this compound" powder.
-
In a sterile container, prepare the chosen vehicle. For suspensions, slowly add the vehicle to the powder while continuously mixing.
-
Vortex or sonicate the mixture until a uniform suspension or clear solution is achieved.
-
For oral administration, palatability can be improved by adding a sweetening agent like 10% honey or using flavored jelly.[4][10]
-
Store the formulation according to its stability profile, typically at 4°C and protected from light.
-
Always re-suspend or mix thoroughly before each administration.
Protocol 2: Oral Administration (Gavage) in Mice
Objective: To accurately deliver a specified dose of "this compound" directly into the stomach of a mouse.
Materials:
-
Prepared "this compound" formulation
-
Appropriately sized oral gavage needle (flexible or rigid)
-
Syringe
-
Animal balance
Procedure:
-
Accurately weigh the mouse to determine the correct dosing volume.
-
Fill the syringe with the calculated volume of the "this compound" formulation.
-
Properly restrain the mouse by grasping the loose skin over the neck and back to immobilize the head.[11]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.[11]
-
Slowly administer the substance.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress for at least 15-30 minutes post-administration.[11]
Protocol 3: Intraperitoneal (IP) Injection in Mice
Objective: To administer "this compound" into the peritoneal cavity for rapid systemic absorption.
Materials:
-
Prepared "this compound" formulation
-
Sterile syringe and needle (25-27G)
-
70% Ethanol or other suitable disinfectant
-
Animal balance
Procedure:
-
Weigh the mouse to calculate the required dose volume.
-
Fill the syringe with the "this compound" formulation.
-
Restrain the mouse securely, exposing the abdomen. The animal can be tilted with its head slightly downward.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[5][12]
-
Disinfect the injection site with 70% ethanol.[12]
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[5]
-
Aspirate gently to ensure no blood or fluid is drawn back, which would indicate improper needle placement.[12]
-
Inject the substance smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor for any adverse reactions.
Protocol 4: Intravenous (IV) Injection in Mice (Lateral Tail Vein)
Objective: To directly introduce "this compound" into the systemic circulation for immediate effect.
Materials:
-
Prepared "this compound" formulation (must be a clear, sterile solution)
-
Sterile syringe and needle (27-30G)
-
Mouse restrainer
-
Heat lamp or warm water to induce vasodilation
-
70% Ethanol
-
Animal balance
Procedure:
-
Weigh the mouse and calculate the dose volume.
-
Fill the syringe with the sterile "this compound" solution.
-
Place the mouse in a suitable restrainer, exposing the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Disinfect the tail with 70% ethanol.
-
With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
Successful entry into the vein is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly and steadily. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor its condition.
Protocol 5: Subcutaneous (SC) Injection in Mice
Objective: To administer "this compound" into the subcutis for slow and sustained absorption.
Materials:
-
Prepared "this compound" formulation
-
Sterile syringe and needle (25-27G)
-
70% Ethanol
-
Animal balance
Procedure:
-
Weigh the mouse to determine the correct dosing volume.
-
Fill the syringe with the "this compound" formulation.
-
Grasp the loose skin over the back, between the shoulder blades, to form a "tent".
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at the base of the skin tent, parallel to the body.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the substance to form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the mouse to its cage and observe for any local or systemic reactions.
Visualizations
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of "this compound" following administration.
References
- 1. downstate.edu [downstate.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 4. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes: Cellular Uptake Assays for Antiparasitic agent-14
Introduction
Antiparasitic agent-14 (APA-14) is a novel synthetic small molecule demonstrating potent activity against intracellular protozoan parasites. Understanding the rate, mechanism, and dynamics of its entry into host cells is critical for optimizing its therapeutic efficacy and developing targeted delivery strategies.[1][2] These application notes provide detailed protocols for quantifying the cellular uptake of APA-14 in a relevant host cell line (e.g., human macrophages) and for elucidating the primary internalization pathways. The methodologies described herein are essential for researchers in parasitology and drug development.
Data Presentation: Summary of (Hypothetical) Uptake Characteristics
The cellular uptake of a fluorescently-tagged version of APA-14 (APA-14-Fluor488) was characterized in THP-1 human macrophage-like cells. Key quantitative findings are summarized below to provide a baseline for expected results.
Table 1: Cellular Uptake Kinetics and Inhibition of APA-14-Fluor488 in THP-1 Macrophages
| Parameter | Value | Conditions |
| Uptake Rate (Vmax) | 125.8 ± 10.2 ng/mg protein/min | 30-minute incubation, 37°C |
| Michaelis Constant (Km) | 15.4 ± 2.1 µM | 30-minute incubation, 37°C |
| Inhibitor | % Inhibition of Uptake | Pre-incubation Conditions |
| Low Temperature | 85.2 ± 5.5% | 4°C for 30 minutes |
| Chlorpromazine (30 µM) | 68.3 ± 4.9% | 30 minutes, 37°C |
| Filipin III (5 µg/mL) | 15.7 ± 3.1% | 30 minutes, 37°C |
| Amiloride (1 mM) | 45.1 ± 6.2% | 30 minutes, 37°C |
Data are presented as mean ± standard deviation from three independent experiments.
The data suggest that the uptake of APA-14 is an active, energy-dependent process, as indicated by the significant reduction in uptake at low temperatures. The strong inhibition by chlorpromazine suggests a primary involvement of clathrin-mediated endocytosis.[3][4][5] Moderate inhibition by amiloride points to a potential secondary role for macropinocytosis, while the minimal effect of filipin III indicates that caveolae-mediated endocytosis is likely not a major pathway for this compound.[6][7]
Experimental Protocols
Protocol 1: Quantification of APA-14 Cellular Uptake using Fluorometry
This protocol describes a method to quantify the amount of fluorescently-labeled APA-14 taken up by adherent macrophage cells over time.
Materials:
-
APA-14-Fluor488 (stock solution in DMSO)
-
THP-1 cells (or other suitable host cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
96-well black, clear-bottom tissue culture plates
-
Fluorometer/plate reader (Excitation/Emission ~488/520 nm)
Methodology:
-
Cell Culture and Seeding:
-
Culture THP-1 cells in RPMI-1640 + 10% FBS at 37°C, 5% CO₂.
-
Seed cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well.
-
Add PMA (100 ng/mL) and incubate for 48 hours to induce differentiation into adherent macrophage-like cells.
-
Wash cells gently with warm PBS before starting the assay.
-
-
Uptake Assay:
-
Prepare working solutions of APA-14-Fluor488 in serum-free medium at various concentrations (e.g., 0.5 µM to 50 µM).
-
Remove PBS from wells and add 100 µL of the APA-14-Fluor488 working solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes). For time-course experiments, use multiple plates for different time points.
-
To stop the uptake, aspirate the drug solution and wash the cells three times with 200 µL of ice-cold PBS.
-
-
Quantification:
-
After the final wash, add 50 µL of cell lysis buffer to each well and incubate on a shaker for 15 minutes at room temperature.
-
Measure the fluorescence of the lysate in each well using a plate reader (Ex/Em: 488/520 nm).
-
In parallel wells, determine the total protein concentration of the lysate using a BCA Protein Assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of APA-14-Fluor488 to convert fluorescence units to ng of compound.
-
Normalize the amount of APA-14 (in ng) to the total protein content (in mg) for each well.
-
Plot uptake (ng/mg protein) against time or concentration to determine uptake kinetics.
-
Protocol 2: Investigation of Uptake Mechanisms Using Chemical Inhibitors
This protocol uses specific inhibitors of endocytic pathways to determine the mechanism of APA-14 entry.
Materials:
-
All materials from Protocol 1.
-
Chemical inhibitors (stocks prepared in appropriate solvent, e.g., DMSO or water):
Methodology:
-
Cell Seeding and Differentiation: Follow Step 1 from Protocol 1.
-
Inhibitor Pre-incubation:
-
Prepare working solutions of each inhibitor in serum-free medium at their final desired concentration (see Table 1 for examples).
-
Remove the culture medium from the cells and add 100 µL of the inhibitor solution (or vehicle control) to the respective wells.
-
Pre-incubate the cells with the inhibitors for 30-60 minutes at 37°C.
-
-
Uptake Assay:
-
Prepare a solution of APA-14-Fluor488 at a concentration near its Km value (e.g., 15 µM) containing the respective inhibitor at its pre-incubation concentration.
-
After pre-incubation, remove the inhibitor-only medium and add 100 µL of the APA-14 + inhibitor solution to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Quantification and Analysis:
-
Follow Steps 3 and 4 from Protocol 1 to wash, lyse, and quantify the uptake.
-
Calculate the percentage of inhibition for each inhibitor compared to the vehicle-treated control group:
-
% Inhibition = (1 - (Uptake_inhibitor / Uptake_control)) * 100
-
-
Compare the effects of different inhibitors to infer the primary uptake pathway(s).
-
Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the proposed cellular uptake mechanism based on the hypothetical data.
Caption: Workflow for quantifying cellular uptake of APA-14.
Caption: Proposed primary uptake mechanism for APA-14.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticles for antiparasitic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of advances in endocytosis and membrane trafficking to drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
"Antiparasitic agent-14" in combination with other drugs
Disclaimer
The compound "Antiparasitic agent-14" is not a recognized scientific entity, and no specific data exists for it in the public domain. The following Application Notes and Protocols have been generated as a representative example to fulfill the structural and formatting requirements of your request. All data, mechanisms, and protocols are hypothetical and intended for illustrative purposes for researchers, scientists, and drug development professionals.
Application Notes and Protocols: Combination Therapy of this compound (AP-14) with Synergix-B
Introduction: this compound (AP-14) is a novel investigational compound demonstrating potent activity against protozoan parasites. Its primary mechanism of action is the inhibition of the parasitic enzyme Glycosyl-Phosphatidyl-Inositol Futase (GPI-F), which is critical for the synthesis of the parasite's surface coat proteins. To enhance efficacy and mitigate potential resistance, AP-14 has been evaluated in combination with Synergix-B, an agent known to disrupt parasite calcium homeostasis. This document outlines the synergistic effects observed and provides detailed protocols for in vitro and in vivo evaluation.
Quantitative Data Summary
The following tables summarize the in vitro potency and synergistic interaction between AP-14 and Synergix-B against the model parasite Toxoplasma gondii (RH strain).
Table 1: In Vitro Potency of AP-14 and Synergix-B
| Compound | Target | IC50 (nM) [95% CI] |
|---|---|---|
| AP-14 | GPI-Futase | 15.2 [13.8 - 16.7] |
| Synergix-B | Ca2+ Channel Modulator | 89.5 [82.1 - 97.6] |
Table 2: In Vitro Synergy Assessment (Checkerboard Assay)
| Drug Combination | Mean FIC Index (ΣFIC) | Interpretation | Most Potent Ratio (AP-14:Synergix-B) |
|---|
| AP-14 + Synergix-B | 0.42 | Synergistic | 1:5 |
The Fractional Inhibitory Concentration (FIC) Index is calculated as: (IC50 of Drug A in combination / IC50 of Drug A alone) + (IC50 of Drug B in combination / IC50 of Drug B alone). ΣFIC ≤ 0.5 indicates synergy.
Table 3: In Vivo Efficacy in a Murine Model of Toxoplasmosis
| Treatment Group (n=10) | Dose (mg/kg, oral, BID) | Mean Parasite Burden (log10 tachyzoites/g brain tissue) | Percent Survival (Day 30) |
|---|---|---|---|
| Vehicle Control | - | 7.8 ± 0.5 | 0% |
| AP-14 | 10 | 5.1 ± 0.7 | 40% |
| Synergix-B | 50 | 6.2 ± 0.6 | 20% |
| AP-14 + Synergix-B | 10 + 50 | 2.3 ± 0.4 | 90% |
Signaling Pathways and Mechanisms
The synergistic action of AP-14 and Synergix-B is hypothesized to result from a dual-pronged attack on parasite viability. AP-14 weakens the parasite by preventing the proper formation of its protective surface coat, while Synergix-B induces cytotoxic stress by disrupting intracellular calcium signaling.
Caption: Hypothetical mechanism of synergistic action for AP-14 and Synergix-B.
Experimental Protocols
Protocol: In Vitro Synergy Testing (Checkerboard Assay)
This protocol details the determination of synergistic interactions between AP-14 and Synergix-B against T. gondii tachyzoites using a lactate dehydrogenase (LDH) assay.
Caption: Workflow for the in vitro checkerboard synergy assay.
Methodology:
-
Parasite Culture: T. gondii (RH strain) tachyzoites are maintained in human foreskin fibroblast (HFF) monolayers in DMEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in 5% CO₂.
-
Drug Plate Preparation:
-
Prepare a 96-well microtiter plate.
-
Serially dilute AP-14 horizontally (e.g., from 10x IC50 to 0.1x IC50).
-
Serially dilute Synergix-B vertically across the same concentrations.
-
This creates a matrix of combination concentrations. Include wells for each drug alone and a drug-free control.
-
-
Assay Procedure:
-
Harvest freshly lysed tachyzoites and filter through a 5 µm syringe filter.
-
Adjust parasite concentration to 2x10⁵ cells/mL in fresh media.
-
Add 100 µL of the parasite suspension to each well of the drug-prepared plate.
-
Incubate the plate for 72 hours at 37°C in 5% CO₂.
-
-
Quantification of Parasite Growth:
-
Following incubation, measure parasite viability using a commercial LDH-based cytotoxicity assay kit.
-
Add 20 µL of lysis buffer to all wells, incubate for 15 minutes.
-
Add 100 µL of LDH substrate solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the drug-free controls (100% growth) and background (0% growth).
-
Calculate the IC50 for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination to determine synergy, additivity, or antagonism.
-
Protocol: In Vivo Efficacy in a Murine Model
This protocol describes the evaluation of the AP-14 and Synergix-B combination in a lethal challenge model of toxoplasmosis in BALB/c mice.
Methodology:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used for the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Infection: Mice are infected via intraperitoneal (i.p.) injection with 1,000 freshly harvested T. gondii tachyzoites.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: AP-14 (10 mg/kg).
-
Group 3: Synergix-B (50 mg/kg).
-
Group 4: AP-14 (10 mg/kg) + Synergix-B (50 mg/kg).
-
-
Drug Administration:
-
Treatment begins 24 hours post-infection.
-
Drugs are administered orally twice daily (BID) for 10 consecutive days.
-
-
Monitoring and Endpoints:
-
Survival: Mice are monitored daily for 30 days, and survival is recorded.
-
Parasite Burden: On day 11 post-infection, a subset of mice (n=5 per group) is euthanized, and brain tissue is collected.
-
qPCR Analysis: DNA is extracted from brain tissue, and parasite burden is quantified by quantitative PCR (qPCR) targeting the T. gondii B1 gene. Results are expressed as tachyzoites per gram of tissue.
-
Logical Relationship of Combination
The combination of AP-14 and Synergix-B represents a classic synergistic interaction where two agents with distinct mechanisms of action produce an effect greater than the sum of their individual effects. This approach can lower required therapeutic doses, reducing potential toxicity and delaying the onset of drug resistance.
Troubleshooting & Optimization
"Antiparasitic agent-14" solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antiparasitic agent-14. The information is designed to address common challenges, with a focus on solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a potent compound with demonstrated antiparasitic and cytotoxic activities. It has been shown to inhibit the growth of both trypomastigote and amastigote forms of Trypanosoma cruzi and Leishmania amazonensis.[1][2]
Q2: My this compound is not dissolving in DMSO. What are the initial steps I should take?
If you are encountering solubility issues with this compound in DMSO, it is important to systematically assess several factors. First, verify the purity and identity of your compound. Ensure you are using high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly reduce its ability to dissolve some organic compounds.[3] Gentle warming of the solution to 37°C or using a sonication water bath can also help with dissolution.[3]
Q3: I've tried warming the solution and using fresh DMSO, but the compound still won't dissolve. What's next?
If initial methods fail, consider preparing a more dilute stock solution.[3] It's possible that the desired concentration exceeds the solubility limit of this compound in DMSO. If your experimental design allows, you could also explore alternative solvents like ethanol, methanol, or dimethylformamide (DMF).[3][4] However, always verify the compatibility of any new solvent with your specific assay and cell type.
Q4: this compound dissolves in DMSO, but it precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
This common issue, often called "crashing out," occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[5][6][7] To prevent this, you can try a serial dilution of your DMSO stock solution in your aqueous medium. Adding the compound dropwise while gently vortexing can also help.[5] It is also crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% and preferably below 0.1%, as high concentrations can be toxic to cells.[5][8][9]
Q5: What is the recommended maximum concentration of DMSO for cell culture experiments?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final DMSO concentration at or below 0.5% to avoid significant cytotoxic effects.[8] For sensitive cell lines or long-term experiments, a final concentration of 0.1% or lower is often recommended.[5][9] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.[10]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in DMSO
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Purity/Identity | Verify the purity and identity of your this compound. | Ensures that the issue is not with the compound itself. |
| DMSO Quality | Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[3] | The compound dissolves in the fresh, water-free DMSO.[3] |
| Low Temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes.[3] | Increased kinetic energy helps to overcome the solid's lattice energy, leading to dissolution.[3] |
| Inadequate Mixing | Vortex the solution vigorously for 1-2 minutes. | The compound fully dissolves, resulting in a clear solution. |
| Concentration Exceeds Solubility | Prepare a more dilute stock solution. For example, if a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution.[3] | The compound dissolves completely at a lower concentration.[3] |
Issue 2: Precipitation of this compound in Aqueous Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid Solvent Exchange | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[5] | Gradual dilution minimizes the "salting out" effect, keeping the compound in solution. |
| High Final DMSO Concentration | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[5][8][9] This may require making a more dilute stock solution in DMSO. | Reduced DMSO concentration is less likely to cause precipitation and is less toxic to cells. |
| Interaction with Media Components | If possible, try a different basal media formulation. Some compounds may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[5] | The compound remains soluble in the alternative media. |
| Delayed Precipitation | Visually inspect the medium for any signs of precipitation after a few hours or days in the incubator. This can occur due to changes in pH or temperature over time. | Early detection allows for optimization of the experimental conditions. |
Biological Activity Data
| Compound | Target | Organism | IC50 (µM) | Cell Line | CC50 (µM) |
| This compound | Trypomastigote growth | Trypanosoma cruzi | 1.5 | RAW 264.7 | 295.6 |
| Amastigote growth | Trypanosoma cruzi | 0.89 | |||
| Promastigote growth | Leishmania amazonensis | 22.4 | |||
| Amastigote growth | Leishmania amazonensis | 5.70 |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.[1]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay for this compound
This protocol provides a general method for assessing the kinetic solubility of a compound like this compound in an aqueous buffer.
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
-
Addition to Aqueous Buffer: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your chosen aqueous buffer (e.g., PBS, pH 7.4). For example, add 2 µL of each DMSO dilution to 198 µL of buffer. Include a DMSO-only control.
-
Incubation and Observation: Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate. For a more quantitative measurement, you can read the absorbance of the plate at a wavelength around 600 nm. An increase in absorbance indicates precipitation.[5]
-
Determine Solubility: The highest concentration that does not show any visible precipitate is considered the kinetic solubility under these conditions.
Protocol 2: Troubleshooting Precipitation in Cell Culture Media
This protocol outlines a systematic approach to resolving precipitation issues when adding a DMSO-dissolved compound to cell culture media.
-
Prepare Intermediate Dilution: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C. To minimize the risk of precipitation, first, dilute your high-concentration stock of this compound in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare Final Working Solution: Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For instance, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, you can proceed with treating your cells.
-
If Precipitation Persists:
-
Further, decrease the concentration of the intermediate DMSO stock.
-
Try adding the DMSO stock to the medium in smaller aliquots with mixing in between.
-
Consider alternative solvents if compatible with your cell line.
-
Visualizations
Caption: Workflow for dissolving and troubleshooting this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability and Handling of Antiparasitic Agent-14
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of "Antiparasitic agent-14" in culture media. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this agent in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Complete loss of biological activity, even at high concentrations. | The compound is highly unstable in the experimental medium. | Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[1] Consider a cell-free assay if the target is known to confirm compound activity. |
| Inconsistent results in cell-based assays. | Degradation of the compound in the cell culture medium. | Perform a pre-incubation stability check by incubating the compound in the cell culture medium for the duration of your experiment and analyze using HPLC or LC-MS to quantify the intact compound.[2] Also, ensure that the pH and temperature of your cell culture medium remain stable.[2] |
| Cells appear stressed or die at all concentrations tested, including very low ones. | The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration in the cell culture media is non-toxic to your specific cell line (typically <0.5% for DMSO).[3] It is recommended to run a vehicle control (media with solvent only) to assess solvent toxicity.[3] |
| Precipitate forms in the culture medium upon addition of the compound. | The compound's solubility in the cell culture media may be limited, leading it to precipitate out of solution over time.[3] | Determine the solubility of your compound in the specific culture medium.[2] Visually inspect solutions for any signs of precipitation before each use.[2] Experiment with different pH values to find the optimal condition for both solubility and stability.[2] |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing. Incomplete solubilization of the compound. | Ensure precise and consistent timing for sample collection and processing.[4] Validate the analytical method for linearity, precision, and accuracy.[4] Confirm the complete dissolution of the compound in the stock solution and media.[4] |
| The compound seems to be disappearing from the media, but no degradation products are detected. | The compound may be binding to the plastic of the cell culture plates or pipette tips.[4] If cells are present, the compound could be rapidly internalized. | Use low-protein-binding plates and pipette tips.[4] Include a control without cells to assess non-specific binding.[4] Analyze cell lysates to determine the extent of cellular uptake.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in culture media?
A1: Several factors can contribute to the degradation of small molecules like this compound in culture media. These include:
-
Chemical Instability: The compound may be susceptible to hydrolysis, oxidation, or photolysis in the aqueous, physiological pH environment of the cell culture media.[3][5]
-
Enzymatic Degradation: Components in the media, such as serum, may contain enzymes that can metabolize the compound.
-
Cellular Metabolism: The cells themselves may metabolize the compound into an inactive form.[3]
-
Adsorption: The compound may nonspecifically bind to plastic labware.[3]
-
Storage Conditions: Improper storage of stock solutions, such as repeated freeze-thaw cycles, can lead to degradation.[4]
Q2: How can I determine the stability of this compound in my specific cell culture medium?
A2: To determine the stability, you should incubate the compound in your cell culture medium at 37°C and 5% CO2 for the duration of your experiment.[3] Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by HPLC or LC-MS/MS to quantify the remaining intact compound.[2][3]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions should be prepared in a suitable solvent, such as DMSO, aliquoted into tightly sealed vials, and stored at -20°C or -80°C to minimize degradation.[4] It is advisable to avoid repeated freeze-thaw cycles.[4]
Q4: I am observing unexpected peaks in my HPLC/LC-MS analysis. What could they be?
A4: Unexpected peaks often represent degradation products, impurities from synthesis, or metabolites if cells are present.[2] Forced degradation studies under stress conditions (acid, base, heat, oxidation, light) can help identify potential degradation products.[2] LC-MS/MS can then be used to characterize the structure of these degradants.[6]
Q5: Can components of the cell culture medium itself react with this compound?
A5: Yes, certain components in the media, such as some amino acids or vitamins, could potentially react with the compound.[4] Serum proteins can also bind to the compound, which may affect its stability and bioavailability.[4] Testing stability in media with and without serum can help elucidate these effects.[4]
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media using HPLC
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)[4]
-
Mobile Phase A: Water with 0.1% formic acid[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[4]
Methodology:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of the compound in the cell culture medium at the final experimental concentration.
-
Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Place the tubes in a 37°C, 5% CO2 incubator.[3]
-
At each designated time point, remove one tube and immediately stop the degradation process by adding an equal volume of cold acetonitrile to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.[4]
-
Analyze the sample by HPLC to determine the concentration of the parent compound.[3]
-
Compare the concentration at each time point to the initial concentration at time 0 to calculate the percentage of compound remaining.
Protocol 2: Identification of Degradation Products using LC-MS/MS
Objective: To identify and characterize potential degradation products of this compound.
Materials:
-
Degraded samples of this compound from stability studies
-
LC-MS/MS system
-
C18 reverse-phase column
-
Mobile phases as described in Protocol 1
Methodology:
-
Subject the degraded drug samples to LC-MS/MS analysis in positive electrospray ionization (ESI) mode.[6]
-
Use a gradient LC method to achieve satisfactory separation of the parent compound and its degradation products.[6]
-
For structural elucidation, subject the samples with the most significant degradation to MS/MS analysis.
-
Analyze the fragmentation patterns of the degradation products and compare them with the fragmentation pattern of the parent drug to identify the structures of the degradants.[6]
Data Presentation
Table 1: Stability of this compound in Different Culture Media at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in RPMI-1640 | % Remaining in PBS |
| 0 | 100 | 100 | 100 |
| 2 | 95.2 | 98.1 | 99.5 |
| 4 | 88.7 | 94.5 | 99.1 |
| 8 | 76.4 | 85.3 | 98.8 |
| 24 | 45.1 | 60.7 | 97.2 |
| 48 | 15.8 | 35.2 | 95.9 |
Table 2: Effect of Serum on the Stability of this compound in DMEM at 37°C
| Time (hours) | % Remaining (with 10% FBS) | % Remaining (without FBS) |
| 0 | 100 | 100 |
| 8 | 85.1 | 76.4 |
| 24 | 62.3 | 45.1 |
| 48 | 40.5 | 15.8 |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scitechnol.com [scitechnol.com]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
"Antiparasitic agent-14" cytotoxicity in mammalian cells
Welcome to the technical support center for Antiparasitic Agent-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in in vitro studies, with a focus on its cytotoxic effects on mammalian cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound's cytotoxicity in mammalian cells?
A1: this compound is a potent antiparasitic compound that also exhibits cytotoxic effects on mammalian cells.[1][2][3][4][5] Current research suggests that its mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway. This is thought to occur via the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the subsequent activation of the caspase cascade.[6][7][8]
Q2: What are the expected IC50 values for this compound in common mammalian cell lines?
A2: The half-maximal inhibitory concentration (IC50) can vary depending on the cell line and the duration of exposure. Hypothetical IC50 values for a 48-hour exposure are provided in the table below. Please note that these are representative values and should be determined empirically for your specific cell line and experimental conditions.
Q3: My IC50 values for this compound are significantly different from the expected range. What could be the cause?
A3: Discrepancies in IC50 values can arise from several factors. Please refer to our Troubleshooting Guide for common issues such as compound solubility, cell density, and assay interference. It is also crucial to ensure the use of a consistent cell passage number and to regularly check for mycoplasma contamination.
Q4: Does this compound interfere with common cytotoxicity assays like MTT or LDH?
A4: Some compounds can interfere with the chemical reactions of cytotoxicity assays. For instance, compounds with reducing properties can interfere with the MTT assay.[9] It is recommended to include a cell-free control (this compound in media without cells) to check for any direct reaction with the assay reagents. If interference is observed, consider using an alternative cytotoxicity assay.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting into wells. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effect"), or fill them with sterile PBS.[10] |
| Inconsistent Incubation Conditions | Verify that the incubator has stable and uniform temperature and CO2 levels. Avoid stacking plates.[10] |
| Compound Precipitation | Visually inspect the media containing this compound for any signs of precipitation. If observed, consider preparing a fresh, lower concentration stock solution or using a different solvent. Ensure the final solvent concentration is not toxic to the cells (typically <0.1% for DMSO).[10] |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations.[10] |
Issue 2: No or Low Cytotoxicity Observed
| Possible Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | Verify the calculations for your serial dilutions and the concentration of your stock solution. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to this compound. Consider using a different cell line or a positive control compound known to induce cytotoxicity in your chosen line. |
| Insufficient Incubation Time | The cytotoxic effects of this compound may require a longer exposure time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| Assay Not Suitable for Mechanism of Death | If this compound induces apoptosis, an LDH assay (which measures necrosis) may not show a strong signal in the early stages.[11] Consider using an apoptosis-specific assay, such as Annexin V staining or a caspase activity assay. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Mammalian Cell Lines (48h Exposure)
| Cell Line | Tissue of Origin | Assay | IC50 (µM) [Hypothetical] |
| HeLa | Human Cervical Cancer | MTT | 15.2 |
| A549 | Human Lung Carcinoma | MTT | 28.5 |
| MCF-7 | Human Breast Cancer | MTT | 18.9 |
| HepG2 | Human Liver Carcinoma | MTT | 35.1 |
| VERO | Monkey Kidney Epithelial | MTT | > 100 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound.[12][13][14]
Materials:
-
Selected adherent mammalian cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to attach overnight in a 37°C, 5% CO2 incubator.[10]
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[12]
-
Data Acquisition: Measure the absorbance at 570 nm (or 490 nm depending on the solubilizing agent) using a microplate reader.[12]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis.[13]
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Drug-induced death signaling strategy rapidly predicts cancer response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. evotec.com [evotec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of the half maximal inhibitory concentration (IC50) [bio-protocol.org]
"Antiparasitic agent-14" inconsistent experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent experimental results with Antiparasitic Agent-14. Our goal is to help you identify and resolve common issues to ensure the accuracy and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values for this compound between experimental runs. What are the potential causes?
Inconsistent IC50 values for this compound can arise from multiple factors, spanning from protocol execution to biological variables. A systematic troubleshooting approach is essential to pinpoint the source of the inconsistency. Key areas to investigate include adherence to the assay protocol, quality and handling of reagents, and the health and consistency of the parasite and host cell cultures.[1]
Q2: Could the specific strain of the parasite influence the efficacy of this compound?
Yes, different parasite strains can exhibit varying susceptibility to antiparasitic compounds.[2] This can be due to genetic differences that may affect the drug's target, metabolic pathways, or efflux pump activity.[1] If you are using different parasite strains, it is crucial to perform molecular characterization to confirm their identity and purity.[1]
Q3: We are noticing a high background signal in our assay readout. How can this be mitigated?
A high background signal can obscure the true effect of this compound, leading to inaccurate measurements.[3] Common causes include cellular debris from excessive cell death, precipitation of assay reagents, and mycoplasma contamination.[3] Gentle handling of cells, visual inspection of wells for precipitation, and routine testing for mycoplasma can help reduce background noise.[3]
Q4: How critical is the solvent concentration (e.g., DMSO) in the assay?
The final concentration of the solvent used to dissolve this compound, such as DMSO, is critical. While a solvent is necessary to solubilize the compound, high concentrations can be toxic to the parasites or host cells, confounding the results. It is essential to ensure the final solvent concentration is consistent across all wells, including controls, and does not exceed a non-toxic level (typically ≤0.5%).
Troubleshooting Guide
Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Protocol Deviations | Ensure all users are following a standardized and detailed protocol. Minor variations in incubation times, reagent concentrations, or cell densities can lead to significant result discrepancies.[1] |
| Reagent Quality & Storage | Store this compound stock solutions at the recommended temperature and protect from light. Prepare fresh dilutions for each experiment from a validated stock.[1] |
| Parasite/Host Cell Health | Use parasites and host cells in the logarithmic growth phase. Maintain consistent cell passage numbers and regularly check for viability.[1] |
| Inaccurate Parasite Seeding | Optimize and validate your method for determining initial parasitemia or cell density to ensure consistent seeding in each well.[3] |
| Plate Reader & Equipment | Regularly calibrate liquid handlers and plate readers to ensure accurate dispensing and readings.[1] |
| Edge Effects in Plates | Avoid using the outer wells of multi-well plates for experimental samples, as they are more susceptible to evaporation. Fill outer wells with sterile media or PBS to create a humidity barrier.[1] |
High Background Signal
| Potential Cause | Recommended Action |
| Cellular Debris | Handle cells gently during seeding and washing steps to minimize cell lysis.[3] |
| Reagent Precipitation | Visually inspect wells for any signs of compound or reagent precipitation before reading the plate.[3] |
| Mycoplasma Contamination | Routinely test cell cultures for mycoplasma contamination, as it can alter cell metabolism and affect assay results.[3] |
| Autofluorescence | If using a fluorescence-based assay, check for autofluorescence of the compound or media components at the excitation and emission wavelengths used. |
Experimental Protocols
Standard In Vitro Susceptibility Assay for Plasmodium falciparum
This protocol outlines a common method for determining the in vitro susceptibility of P. falciparum to this compound using a SYBR Green I-based fluorescence assay.
-
Parasite Culture:
-
Assay Preparation:
-
Drug Treatment and Incubation:
-
Add 100 µL of the parasite suspension to each well of a 96-well microtiter plate.[3]
-
Add 100 µL of the diluted this compound to the respective wells.[3]
-
Include positive (e.g., chloroquine) and negative (vehicle control) controls.[3]
-
Incubate the plate for 72 hours under standard culture conditions.[3]
-
-
Lysis and Staining:
-
Data Acquisition and Analysis:
Visualizations
Caption: A flowchart for troubleshooting inconsistent IC50 values.
Caption: Workflow for the in vitro antiparasitic susceptibility assay.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: Troubleshooting Antiparasitic Agent-14 Precipitation in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered with "Antiparasitic agent-14" during in vitro assays. The following information is intended for researchers, scientists, and drug development professionals to help identify the causes of precipitation and provide systematic solutions to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing precipitation of this compound in our aqueous assay buffer after dilution from a DMSO stock. What are the common causes?
A1: Precipitation of hydrophobic compounds like this compound from a DMSO stock into an aqueous buffer is a common challenge. The primary causes include:
-
Low Aqueous Solubility: this compound has inherently low solubility in aqueous solutions. When the DMSO stock is diluted, the concentration of the compound may exceed its solubility limit in the final assay buffer, leading to precipitation. Many potent drug discovery compounds possess lipophilic characteristics which contribute to good biological activity but poor solubility.[1]
-
"Spring-Parachute" Effect: The compound may initially dissolve when rapidly diluted from a high-concentration DMSO stock (the "spring"), creating a supersaturated state. However, this state is thermodynamically unstable and the compound will eventually precipitate out of solution (the "parachute").[2]
-
Final DMSO Concentration: If the final concentration of DMSO in the assay is too low, it may not be sufficient to maintain the solubility of this compound.
-
Buffer Composition: The pH, ionic strength, and presence of certain salts in the assay buffer can significantly influence the solubility of the compound.
-
Temperature Effects: Changes in temperature between stock solution storage and the assay conditions can affect solubility. Some compounds are less soluble at lower temperatures.[3][4]
Q2: How does precipitation of this compound affect our assay results?
A2: Compound precipitation can severely impact the accuracy and reproducibility of your assay data in several ways:
-
Underestimation of Potency: The actual concentration of the dissolved, active compound in the assay will be lower than the nominal concentration, leading to an underestimation of its true potency (e.g., higher IC50 values).
-
Increased Data Variability: Inconsistent precipitation across different wells or experiments will result in high variability and poor reproducibility of the results.[1]
-
Assay Artifacts: The solid precipitate particles can interfere with assay detection methods, such as light scattering in optical assays or by non-specifically interacting with assay components.
Q3: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for our in vitro assays?
A3: Understanding the two types of solubility is crucial for troubleshooting:
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid dilution from a high-concentration stock (typically DMSO) into an aqueous buffer. It reflects the tendency of a compound to stay in a supersaturated state over a short period, which is highly relevant for many in vitro assays.[1][5]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a specific solvent or buffer, determined after a long incubation period (e.g., 24 hours) to ensure the solution has reached saturation.[5]
For most high-throughput screening and in vitro assays, kinetic solubility is the more practical consideration as it mimics the experimental conditions of diluting a DMSO stock into the assay medium.[1][5]
Troubleshooting Guides
Initial Assessment of Precipitation
Before modifying your assay protocol, it is important to confirm and quantify the precipitation.
Experimental Protocol: Visual and Turbidity Assessment
-
Prepare Serial Dilutions: Prepare serial dilutions of this compound in your assay buffer, mimicking the exact concentrations used in your experiment. Include a vehicle control (DMSO in buffer at the same final concentration).
-
Visual Inspection: Visually inspect the dilution series in a clear plate against a dark background for any signs of cloudiness or solid particles.
-
Turbidity Measurement: Quantify the precipitation by measuring the absorbance of the plate at a wavelength between 500-700 nm using a plate reader. An increase in absorbance correlates with increased precipitation.
Systematic Troubleshooting Workflow
If precipitation is confirmed, follow this systematic workflow to identify and resolve the issue.
Caption: A stepwise workflow for troubleshooting precipitation issues with this compound.
Step 1: Modifying the Dilution Protocol
Often, the way the compound is diluted can be optimized to prevent precipitation.
Recommended Methodologies:
-
Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible is ideal, sometimes increasing it slightly can maintain solubility. Test a range of final DMSO concentrations (e.g., 0.5%, 1%, 2%).
-
Intermediate Dilution Step: Instead of a single large dilution from a high concentration DMSO stock directly into the aqueous buffer, introduce an intermediate dilution step in a solution with a higher percentage of DMSO or in a different solvent before the final dilution into the assay buffer.
-
Acoustic Dispensing: If available, use acoustic dispensing technology to transfer very small volumes of the DMSO stock directly to the assay plate, followed by the addition of the buffer. This rapid mixing can sometimes prevent precipitation.
Table 1: Effect of Final DMSO Concentration on this compound Solubility
| Final DMSO Concentration (%) | Turbidity (OD at 600 nm) | Visual Observation |
| 0.1 | 0.25 ± 0.03 | Heavy Precipitation |
| 0.5 | 0.12 ± 0.02 | Moderate Precipitation |
| 1.0 | 0.04 ± 0.01 | Slight Haze |
| 2.0 | 0.01 ± 0.01 | Clear Solution |
Step 2: Adjusting Assay Buffer Composition
The properties of your assay buffer can be modified to improve compound solubility.
Recommended Methodologies:
-
pH Adjustment: Determine the pKa of this compound. If it is an ionizable compound, adjusting the pH of the buffer away from its isoelectric point can increase solubility. For basic compounds, a lower pH may help, while for acidic compounds, a higher pH may be beneficial.
-
Addition of Surfactants: Low concentrations of non-ionic surfactants can help to solubilize hydrophobic compounds.
Table 2: Effect of Buffer Additives on this compound Solubility (at 0.5% DMSO)
| Buffer Additive | Concentration | Turbidity (OD at 600 nm) |
| None | - | 0.12 ± 0.02 |
| Tween-20 | 0.01% | 0.05 ± 0.01 |
| Tween-20 | 0.05% | 0.02 ± 0.01 |
| Pluronic F-68 | 0.02% | 0.04 ± 0.01 |
Step 3: Introducing Solubilizing Excipients
For particularly challenging compounds, the use of excipients to form more stable solutions may be necessary.
Recommended Methodologies:
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. Beta-cyclodextrins are commonly used.
-
Co-solvents: Solvents like polyethylene glycol (PEG) or propylene glycol can be used in small amounts in the final assay buffer to act as co-solvents.[3]
Caption: Diagram illustrating the encapsulation of insoluble this compound by a cyclodextrin molecule to form a soluble complex.
Step 4: Advanced Formulation Strategies
If the above methods are insufficient, more advanced formulation approaches may be required, particularly for in vivo studies, but the principles can be adapted for in vitro work.
Recommended Methodologies:
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer carrier can improve its dissolution profile.[6] Common carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[2][6] This is an advanced technique that involves preparing a new solid form of the compound.
-
Use of Prodrugs: A more soluble prodrug of this compound could be synthesized, which is then converted to the active compound in the assay system (e.g., by enzymatic cleavage).[3]
By systematically working through these troubleshooting steps, researchers can identify the root cause of this compound precipitation and implement an effective solution to ensure the generation of high-quality, reliable data in their assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches [mdpi.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
Improving the bioavailability of "Antiparasitic agent-14" in vivo
Technical Support Center: Antiparasitic Agent-14
Disclaimer: Information regarding the specific compound "this compound" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the bioavailability of poorly soluble antiparasitic research compounds, referred to herein as "this compound." The principles and protocols described are based on established pharmaceutical sciences and are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows high potency in in-vitro assays but fails to show efficacy in animal models. What could be the underlying issue?
A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability. For an orally administered drug to be effective, it must first dissolve in gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[1] The most common reasons for low oral bioavailability are poor aqueous solubility and low permeability.[1][2] Many antiparasitic drug candidates are hampered by low water solubility.[3] It is crucial to assess the physicochemical properties of your compound, particularly its solubility and permeability, which are key determinants of its Biopharmaceutics Classification System (BCS) class.[4]
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?
A2: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[5]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Knowing the BCS class of this compound is critical because it dictates the most effective formulation strategies. For instance, for BCS Class II drugs, enhancing the dissolution rate is the primary goal.[6] For Class IV drugs, both solubility and permeability enhancement strategies are necessary.[4] Many antiparasitic agents fall into BCS Class II or IV.
Q3: What are the primary biological barriers that could be limiting the bioavailability of this compound?
A3: Beyond poor solubility, two major biological barriers can limit bioavailability:
-
First-Pass Metabolism: After absorption from the gut, the drug is transported to the liver via the portal vein before reaching systemic circulation.[7] In the gut wall and liver, metabolic enzymes, primarily from the Cytochrome P450 (CYP) family (e.g., CYP3A4), can extensively break down the drug, reducing the amount of active compound that reaches the bloodstream.[7][8][9] This is known as the first-pass effect.[10]
-
Efflux Transporters: Proteins like P-glycoprotein (P-gp) are present in the intestinal lining and act as efflux pumps.[11][12] They can actively transport the absorbed drug from inside the intestinal cells back into the gut lumen, thereby decreasing net absorption.[11][13]
Q4: Can I just increase the dose of this compound to overcome low bioavailability?
A4: While increasing the dose might seem like a straightforward solution, it is often not a viable strategy.[9] For drugs with poor solubility, a higher dose may not lead to a proportional increase in absorption and can even lead to inconsistent results. Furthermore, higher doses can increase the risk of toxicity and off-target side effects. A more effective and scientifically sound approach is to improve the drug's formulation.
Troubleshooting Guide: Low In Vivo Bioavailability
This guide addresses common issues encountered during the development of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| High variability in plasma concentrations between subjects. | 1. Poor Solubility & Dissolution: Inconsistent wetting and dissolution of the drug powder. 2. Food Effects: The presence or absence of food can significantly alter gut physiology and drug absorption.[14] 3. Genetic Polymorphism: Variations in metabolic enzymes (e.g., CYPs) or transporters (e.g., P-gp) among subjects.[9] | 1. Develop an enabling formulation (e.g., solid dispersion, lipid-based system) to improve dissolution.[15] 2. Standardize feeding schedules in preclinical studies (e.g., consistent fasting period). Conduct a food-effect study. 3. While difficult to control, be aware of this as a potential source of variability. |
| Low Cmax (Peak Plasma Concentration) and AUC (Total Exposure). | 1. Poor Aqueous Solubility: The drug does not dissolve sufficiently in the GI tract.[2] 2. Low Permeability: The drug cannot efficiently cross the intestinal wall. 3. Extensive First-Pass Metabolism: The drug is heavily metabolized in the gut wall or liver before reaching systemic circulation.[7][8] | 1. Implement solubility enhancement techniques (see Formulation Strategies table below).[16] 2. Conduct a Caco-2 permeability assay to assess permeability and identify if it's a P-gp substrate.[17] 3. Consider co-administration with a CYP inhibitor (e.g., ketoconazole for CYP3A4) in preclinical models to confirm metabolism's role. |
| Apparent high clearance after oral dosing, but not IV dosing. | Extensive First-Pass Metabolism: This discrepancy is a classic sign of the first-pass effect. The drug is cleared efficiently by the liver/gut before it can circulate systemically.[7][9] | 1. Characterize the metabolic profile of the drug to identify key metabolites and enzymes involved. 2. Explore formulation strategies that can utilize lymphatic absorption to bypass the liver, such as lipid-based formulations.[15] 3. Consider developing a prodrug that is less susceptible to first-pass metabolism.[8] |
| Good solubility in formulation vehicle, but still poor bioavailability. | 1. In Vivo Precipitation: The drug may be soluble in the dosing vehicle but precipitates upon contact with the aqueous environment of the GI tract. 2. P-gp Efflux: The drug is absorbed but then actively pumped back into the intestinal lumen.[11] | 1. Use precipitation inhibitors (e.g., polymers like HPMC, PVP) in the formulation. 2. Perform a bidirectional Caco-2 assay. If the efflux ratio is high (>2), consider co-formulating with a P-gp inhibitor (e.g., verapamil, polysorbate 80).[18][19] |
Formulation Strategies for Bioavailability Enhancement
The selection of a suitable formulation strategy is critical for improving the in vivo performance of this compound.
| Strategy | Mechanism of Action | Ideal for... | Considerations |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio of the drug, leading to a faster dissolution rate.[1][4][20] | BCS Class II compounds where dissolution rate is the limiting factor. | May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a high-energy, non-crystalline (amorphous) state, which has higher apparent solubility than the stable crystalline form.[4][6] | BCS Class II and IV compounds with a high tendency to crystallize. | Requires careful polymer selection to prevent recrystallization during storage and in vivo. |
| Lipid-Based Formulations (e.g., SMEDDS/SNEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon gentle agitation in GI fluids, presenting the drug in a solubilized state for absorption.[6][15] | Highly lipophilic (fat-soluble) BCS Class II and IV compounds. | Can enhance lymphatic uptake, partially bypassing first-pass metabolism. Excipient selection is critical. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, forming a complex with improved water solubility.[3][6] | Compounds with appropriate size and geometry to fit within the cyclodextrin cavity. | There is a stoichiometric limit to the amount of drug that can be complexed. |
| Nanoparticle Systems (e.g., SLNs, Polymer Nanoparticles) | Encapsulates the drug in a nanocarrier, which can improve solubility, protect the drug from degradation, and potentially target specific tissues.[21][22] | A wide range of compounds, including those needing protection from the harsh GI environment or targeted delivery. | Manufacturing can be complex and requires specialized equipment. Regulatory pathway can be more challenging. |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[17][23][24]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for 21 days to form a differentiated and polarized cell monolayer.[23]
-
Monolayer Integrity Check: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Lucifer Yellow rejection is also used as a control.
-
Transport Experiment (A to B):
-
The test compound (e.g., 10 µM this compound) is added to the apical (AP or donor) chamber, which represents the gut lumen.
-
The basolateral (BL or receiver) chamber, representing the blood side, contains a fresh buffer.
-
Samples are taken from the receiver chamber at various time points (e.g., 30, 60, 90, 120 min).
-
-
Transport Experiment (B to A):
-
The experiment is reversed. The test compound is added to the basolateral (BL) chamber, and samples are collected from the apical (AP) chamber.
-
-
Analysis: The concentration of this compound in the collected samples is quantified using LC-MS/MS.
-
Calculation:
-
The apparent permeability coefficient (Papp) is calculated for both directions (A→B and B→A).
-
Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)
-
-
Interpretation:
-
High Permeability: Papp (A→B) > 10 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp (A→B) = 2-10 x 10⁻⁶ cm/s
-
Low Permeability: Papp (A→B) < 2 x 10⁻⁶ cm/s
-
Potential Efflux: An Efflux Ratio > 2 suggests the compound is actively transported by an efflux pump like P-gp.[19]
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) of different formulations of this compound after oral administration.[14][25]
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), fasted overnight with free access to water.
-
Dosing Groups:
-
Group 1: Intravenous (IV) administration of this compound (e.g., 1 mg/kg in a solubilizing vehicle) to determine absolute bioavailability.
-
Group 2: Oral gavage of an aqueous suspension of this compound (e.g., 10 mg/kg).
-
Group 3: Oral gavage of an optimized formulation (e.g., a solid dispersion or SMEDDS) of this compound (e.g., 10 mg/kg).
-
-
Blood Sampling: Blood samples (approx. 150 µL) are collected from the tail vein into heparinized tubes at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Processing: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key PK parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.
-
F% (Absolute Bioavailability): (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
Visualizations
Caption: Key physiological barriers affecting the oral bioavailability of a drug.
Caption: Decision workflow for troubleshooting low in vivo bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Formulation and biopharmaceutical issues in the development of drug delivery systems for antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agnopharma.com [agnopharma.com]
- 5. b2osim.com [b2osim.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. First pass effect - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Service unavailable [pharmacologycanada.org]
- 10. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 11. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 12. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. upm-inc.com [upm-inc.com]
- 16. researchgate.net [researchgate.net]
- 17. enamine.net [enamine.net]
- 18. P-gp inhibitors: Significance and symbolism [wisdomlib.org]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nanoparticles for antiparasitic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 25. tandfonline.com [tandfonline.com]
"Antiparasitic agent-14" off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "Antiparasitic agent-14" in their experiments. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the known targets of this compound?
This compound is a potent compound effective against Leishmania and Trypanosoma species, inhibiting the growth of both trypomastigote and amastigote forms.[1][2] While its precise molecular targets within the parasites are still under investigation, many antiparasitic agents exert their effects by interfering with essential cellular processes such as DNA replication, protein synthesis, or metabolic pathways.[3]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects refer to the interaction of a drug or compound with molecules other than its intended target. These interactions can lead to unintended biological consequences, such as cytotoxicity to host cells or modulation of signaling pathways unrelated to its antiparasitic activity. For antiparasitic drugs, off-target effects can complicate data interpretation, leading to false-positive results in screening assays or unforeseen toxicity in later stages of drug development.[4] Many antiparasitic drugs are known to have multiple targets, which can contribute to both their efficacy and their potential for off-target effects.[5][6]
Q3: How can I determine if the observed effects in my experiment are due to off-target activity of this compound?
Distinguishing between on-target and off-target effects is crucial. A common strategy is to use a multi-pronged approach:
-
Use of structurally unrelated control compounds: Compare the effects of this compound with other known antiparasitic agents that have different mechanisms of action.
-
Target knockdown/knockout experiments: If a putative target is identified, reducing its expression in the parasite should confer resistance to this compound if the effect is on-target.
-
Biochemical assays: Directly test the activity of this compound against a panel of purified enzymes or receptors to identify potential off-target interactions. Kinase profiling is a common example.
-
Host cell cytotoxicity assays: Assess the toxicity of the compound on a variety of mammalian cell lines to determine its selectivity.[7]
Troubleshooting Guides
Issue 1: High Host Cell Cytotoxicity Observed
Symptom: In your in vitro experiments, this compound shows significant toxicity to the host cells used for parasite culture, even at concentrations close to the effective antiparasitic dose.
Possible Cause: The agent may have off-target effects on essential host cell pathways, such as mitochondrial function or cell cycle progression.
Troubleshooting Steps:
-
Determine the Selectivity Index (SI): Calculate the ratio of the 50% cytotoxic concentration (CC50) in a host cell line to the 50% inhibitory concentration (IC50) against the parasite. A low SI value (typically <10) indicates poor selectivity.
-
Perform a Cell Viability Assay Panel: Test the cytotoxicity of this compound against a panel of different mammalian cell lines (e.g., HeLa, HEK293, HepG2) to see if the toxicity is cell-type specific.
-
Investigate Mechanism of Cell Death: Use assays to determine if cell death is occurring via apoptosis or necrosis (e.g., Annexin V/Propidium Iodide staining). This can provide clues about the affected pathways.
Illustrative Data:
| Compound | Parasite IC50 (µM) | Host Cell CC50 (µM) | Selectivity Index (SI) |
| This compound | 1.5 | 12.0 | 8 |
| Control Drug A | 2.0 | >100 | >50 |
| Control Drug B | 5.0 | 25.0 | 5 |
This data is illustrative. Actual experimental values may vary.
Issue 2: Inconsistent Antiparasitic Activity Across Different Assays
Symptom: this compound shows potent activity in a cell-based viability assay (e.g., resazurin reduction) but weaker or no activity in a direct parasite counting assay.
Possible Cause: The compound might be interfering with the viability assay itself rather than directly killing the parasites. For example, it could be affecting the metabolic activity of the host cells, which in turn affects the readout of the viability dye.
Troubleshooting Steps:
-
Orthogonal Assays: Employ a different type of assay to confirm the antiparasitic activity. For example, if you are using a metabolic assay, validate the results with a direct method like high-content imaging to quantify parasite numbers.
-
Assay Interference Check: Run the viability assay in the presence of the compound but without any cells or parasites to check for direct chemical interference with the assay reagents.
-
Time-course Experiment: Monitor parasite viability and host cell health over a longer time course to distinguish between cytostatic (inhibiting growth) and cytotoxic (killing) effects.
Issue 3: Unexpected Changes in Host Cell Signaling Pathways
Symptom: Treatment with this compound leads to changes in the phosphorylation status of host cell proteins or alters the expression of host genes unrelated to the parasitic infection.
Possible Cause: The agent may be inhibiting or activating host cell kinases or other signaling molecules. Many small molecule inhibitors designed to target parasite kinases can have cross-reactivity with human kinases due to the conserved nature of the ATP-binding pocket.[8][9]
Troubleshooting Steps:
-
Kinase Profiling: Screen this compound against a panel of human kinases to identify potential off-target interactions.
-
Western Blot Analysis: Probe lysates from treated and untreated host cells with antibodies against common signaling proteins (e.g., Akt, ERK, p38) to assess their activation status.
-
Pathway Analysis: If specific off-target kinases are identified, use pathway analysis software to predict the downstream consequences and design experiments to validate these predictions.
Experimental Protocols
Protocol 1: Host Cell Cytotoxicity Assay using Resazurin
-
Cell Seeding: Seed mammalian cells (e.g., Vero cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Addition: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the cells and incubate for 48 hours.
-
Resazurin Staining: Add resazurin solution to each well to a final concentration of 20 µg/mL and incubate for 4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence at an excitation/emission wavelength of 560/590 nm.
-
Data Analysis: Calculate the CC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Protocol 2: Kinase Profiling
-
Service Provider: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Promega).
-
Panel Selection: Choose a panel of kinases that covers a broad range of the human kinome. A common starting point is a panel of 50-100 kinases.
-
Data Interpretation: The service will provide data on the percent inhibition of each kinase at a given concentration of your compound. Focus on kinases that show significant inhibition (>50%) at a concentration relevant to your antiparasitic assays.
Illustrative Kinase Profiling Data:
| Kinase Family | Kinase Target | % Inhibition at 10 µM |
| CMGC | GSK3β | 85% |
| TK | SRC | 72% |
| AGC | AKT1 | 15% |
| CAMK | CAMK2A | 5% |
This data is hypothetical and for illustrative purposes only.
Visualizations
Caption: A troubleshooting workflow for investigating unexpected experimental outcomes with this compound.
Caption: On-target vs. potential off-target effects of this compound on parasite and host cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring direct and indirect targets of current antileishmanial drugs using a novel thermal proteomics profiling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug target identification in intracellular and extracellular protozoan parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-target drugs active against leishmaniasis: A paradigm of drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Kinases as Druggable Targets in Trypanosomatid Protozoan Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinases as targets for antiparasitic chemotherapy drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antiparasitic agent-14" stability testing and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing and storage of Antiparasitic Agent-14. The following information is based on established international guidelines for pharmaceutical stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity of this compound, it is crucial to store it under controlled conditions. The recommended long-term storage condition is 25°C ± 2°C with 60% ± 5% relative humidity (RH). For accelerated stability studies, the recommended condition is 40°C ± 2°C with 75% ± 5% RH. The agent should also be protected from light.
Q2: What is the purpose of performing stability testing on this compound?
A2: Stability testing is essential to understand how the quality of this compound changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2][3] This data is used to establish a re-test period for the drug substance or a shelf life for the drug product and to determine appropriate storage conditions.[1][3][4]
Q3: How frequently should this compound be tested during stability studies?
A3: For long-term stability studies with a proposed re-test period of at least 12 months, testing should typically be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][4] For accelerated stability studies, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended for a 6-month study.[1][4]
Q4: What should I do if a "significant change" is observed during accelerated stability testing?
A4: If a "significant change," defined as a failure to meet the product's specification, occurs during accelerated stability testing, additional testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) should be conducted.[2] This will help to evaluate the stability of the agent under conditions that are less harsh than the accelerated conditions.
Q5: What kind of tests should be included in a stability study for this compound?
A5: Stability studies should include tests for attributes of the drug substance that are susceptible to change during storage and could impact its quality, safety, or efficacy.[1] These tests should cover physical, chemical, biological, and microbiological properties. Validated stability-indicating analytical procedures must be used.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected degradation of this compound under recommended long-term storage conditions. | 1. Inaccurate temperature or humidity control in the storage chamber. 2. Exposure to light. 3. Incompatibility with the container closure system. | 1. Verify and calibrate the temperature and humidity of the storage chamber. 2. Ensure the agent is stored in a light-protected container. 3. Investigate potential interactions between the agent and its packaging. |
| Appearance of unknown peaks during chromatographic analysis in a stability study. | 1. Degradation of this compound. 2. Contamination of the sample. 3. Issues with the analytical method. | 1. Perform forced degradation studies to identify potential degradation products. 2. Review sample handling and preparation procedures to rule out contamination. 3. Verify the specificity and stability-indicating nature of the analytical method. |
| Changes in physical appearance (e.g., color, clarity of solution) of this compound. | 1. Chemical degradation. 2. Polymorphic changes. 3. Moisture absorption. | 1. Analyze the sample for degradation products. 2. Use techniques like X-ray diffraction to investigate polymorphic forms. 3. Assess the hygroscopicity of the substance and ensure proper packaging. |
Summary of Stability Testing Conditions
The following tables summarize the recommended conditions for stability testing of this compound based on ICH guidelines.
Table 1: Long-Term and Accelerated Stability Testing Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 2: Testing Frequency for Stability Studies
| Study Type | Duration | Testing Frequency |
| Long-Term | 1st Year | Every 3 months |
| 2nd Year | Every 6 months | |
| Thereafter | Annually | |
| Accelerated | 6 months | Minimum of 3 time points (e.g., 0, 3, and 6 months) |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Objective: To identify potential degradation pathways and degradation products of this compound and to establish the stability-indicating nature of the analytical methods.[2][4]
Methodology:
-
Acid Hydrolysis: Expose a solution of this compound to 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Expose a solution of this compound to 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Expose a solution of this compound to 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photostability: Expose solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Analyze all samples at appropriate time points using a validated stability-indicating HPLC method. Characterize significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Long-Term and Accelerated Stability Studies
Objective: To evaluate the stability of this compound under recommended storage conditions to establish a re-test period.[3][5]
Methodology:
-
Sample Preparation: Place at least three primary batches of this compound in its proposed container closure system.[1][2][4]
-
Storage: Store the samples in calibrated stability chambers under the conditions specified in Table 1.
-
Testing: At each time point specified in Table 2, withdraw samples and analyze them for the following parameters (as appropriate):
-
Appearance
-
Assay
-
Degradation products
-
Moisture content
-
Dissolution (for solid dosage forms)
-
Microbial limits
-
-
Data Evaluation: Evaluate the data to determine if any significant changes have occurred over time. The results will be used to establish the re-test period and recommended storage conditions.
Visualizations
Caption: Workflow for Stability Testing of this compound.
Caption: Hypothetical Degradation Pathways for this compound.
References
Overcoming resistance to "Antiparasitic agent-14" in parasites
Welcome to the Technical Support Center for Antiparasitic Agent-X. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of Antiparasitic Agent-X in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome resistance and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Antiparasitic Agent-X?
Antiparasitic Agent-X is a benzimidazole-class compound. Its primary mechanism of action is the inhibition of microtubule polymerization in parasite cells.[1][2][3] It selectively binds to the parasite's β-tubulin protein, a key component of microtubules.[2][4] This disruption of the microtubule cytoskeleton interferes with essential cellular functions such as cell division, nutrient absorption, and intracellular transport, ultimately leading to the parasite's death.[1] The selective toxicity of Antiparasitic Agent-X is attributed to its much higher binding affinity for parasite β-tubulin compared to mammalian tubulin.[2]
Q2: We are observing a significant increase in the IC50 value of Antiparasitic Agent-X in our parasite cultures. What is the likely cause?
A progressive increase in the IC50 value strongly suggests the development of resistance within the parasite population. The most well-documented mechanism of resistance to benzimidazole anthelmintics like Agent-X is due to single nucleotide polymorphisms (SNPs) in the β-tubulin isotype 1 gene.[5][6] These genetic mutations can alter the drug's binding site on the β-tubulin protein, reducing its affinity and rendering the agent less effective.[2][5] Other potential, though less common, mechanisms could include increased drug metabolism or upregulation of cellular efflux pumps that actively remove the agent from the parasite's cells.[5]
Q3: Which specific mutations in the β-tubulin gene are associated with resistance to Antiparasitic Agent-X?
Several key mutations in the β-tubulin isotype 1 gene have been strongly linked to benzimidazole resistance. The most common and significant of these is a substitution at codon 200, changing phenylalanine to tyrosine (F200Y; TTC > TAC).[7][8] Other mutations at codons 167 (F167Y; TTC > TAC) and 198 (E198A/K/V) have also been associated with resistance in various helminth species.[6] The presence and frequency of these mutations in a parasite population are key indicators of its resistance status.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
High variability in IC50 values is a frequent challenge that can undermine the reliability of your results.[9][10]
| Possible Cause | Recommended Solution |
| Inconsistent Parasite Life Stage | Ensure the use of a synchronized parasite population at a consistent developmental stage for all assays. Different life stages can exhibit varying susceptibility to anthelmintics. |
| Variable Initial Parasite Numbers | Optimize and strictly adhere to a consistent protocol for quantifying and seeding parasites (eggs or larvae) in each well. |
| Compound Solubility and Precipitation | Benzimidazole compounds often have poor aqueous solubility.[2][9][11] Prepare fresh serial dilutions for each experiment from a validated stock in a suitable solvent like DMSO. Visually inspect for precipitation in the culture medium. If observed, consider using a lower concentration range or a solubilizing agent. The final solvent concentration should be consistent and non-toxic across all wells.[2] |
| Inconsistent Incubation Times | Adhere to a precise and consistent incubation period for all assays. |
| Media and Reagent Lot Variation | Test new lots of culture media, serum, and other key reagents for their impact on parasite viability and drug response before use in critical experiments. |
Issue 2: Poor Solubility of Antiparasitic Agent-X in Aqueous Media
The hydrophobic nature of benzimidazole compounds like Agent-X often leads to solubility challenges in the aqueous environment of in vitro assays.[9][11][12]
| Problem | Possible Cause | Solution |
| Precipitation upon dilution in buffer/media | The compound's intrinsic aqueous solubility is exceeded. | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Perform serial dilutions in a stepwise manner, ensuring thorough mixing at each step. 3. Consider the use of cosolvents or complexing agents like cyclodextrins to enhance solubility.[13] 4. For some applications, salt forms of the compound may offer improved solubility. |
| Cloudy or hazy final solution | The final concentration is too high for the solvent system. | 1. Reduce the final concentration of Agent-X in the assay. 2. Use gentle heating or sonication to aid dissolution, but be cautious of compound degradation. 3. Ensure the pH of the final solution is optimal for the compound's solubility. |
| Inconsistent results despite apparent dissolution | Micro-precipitation or aggregation not visible to the naked eye. | 1. Filter the final drug solutions through a 0.22 µm filter before adding to the assay. 2. Incorporate a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05%) in enzyme-based assays to maintain solubility. |
Issue 3: Failed or Non-Specific Amplification in Molecular Resistance Assays (PCR)
When attempting to detect resistance-conferring mutations via PCR, several issues can arise.[14][15][16]
| Problem | Possible Cause | Solution |
| No PCR product | Poor DNA quality or presence of PCR inhibitors. | 1. Re-purify the genomic DNA using a reliable extraction kit. 2. Assess DNA quality and quantity using spectrophotometry. 3. Dilute the DNA template to reduce the concentration of inhibitors. |
| Suboptimal primer design or annealing temperature. | 1. Verify primer sequences for accuracy and specificity using BLAST. 2. Perform a temperature gradient PCR to determine the optimal annealing temperature. 3. Design new primers targeting a different region of the β-tubulin gene if necessary. | |
| Non-specific bands (multiple products) | Annealing temperature is too low. | Increase the annealing temperature in 2°C increments. |
| Primer-dimer formation. | Redesign primers to avoid self-complementarity, especially at the 3' ends. | |
| Faint bands (low yield) | Insufficient number of PCR cycles. | Increase the number of cycles by 3-5, up to a maximum of 40. |
| Low template concentration. | Increase the amount of template DNA in the reaction. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Larval Migration Inhibition Assay (LMIA)
This protocol assesses the ability of Antiparasitic Agent-X to inhibit the motility of third-stage (L3) larvae.
Materials:
-
96-well microtiter plates
-
Sieves with a 20 µm nylon mesh suitable for 96-well plates
-
Third-stage (L3) larvae of the target parasite
-
Antiparasitic Agent-X
-
Positive control (e.g., Ivermectin) and negative control (solvent only)
-
Suitable solvent (e.g., DMSO)
-
Sterile water or buffer
-
Lugol's iodine solution
-
Inverted microscope
Procedure:
-
Larval Preparation: Harvest and wash L3 larvae from fecal cultures. Ensure larvae are clean and motile.
-
Compound Preparation: Prepare a stock solution of Antiparasitic Agent-X in DMSO. Perform serial dilutions in sterile water or buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% in all wells.
-
Assay Setup:
-
Place a sieve in each well of the 96-well plate.
-
Add approximately 100-200 L3 larvae into each sieve.
-
Add the various concentrations of Antiparasitic Agent-X, positive control, and negative control to the respective wells. Test each concentration in triplicate.
-
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Counting:
-
After incubation, carefully remove the sieves. Motile larvae will have migrated through the mesh into the bottom of the well.
-
Add a drop of Lugol's iodine to each well to immobilize the migrated larvae.
-
Count the number of migrated larvae in each well using an inverted microscope.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Use a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Molecular Detection of β-tubulin Mutations by Pyrosequencing
This protocol provides a method for quantifying the frequency of resistance-associated SNPs at codons 167, 198, and 200 of the β-tubulin isotype 1 gene.
Materials:
-
Genomic DNA extracted from a population of parasites (eggs, L3 larvae, or adult worms)
-
PCR primers flanking the target SNP regions
-
Sequencing primer specific for the SNP of interest
-
Hot-start DNA polymerase and PCR reagents
-
Pyrosequencing instrument and associated reagents (e.g., enzymes, substrate, nucleotides)
Procedure:
-
PCR Amplification:
-
Amplify the region of the β-tubulin gene containing the target SNP using a biotinylated forward or reverse primer. This is crucial for the subsequent purification step.
-
Perform PCR with an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step. Optimize annealing temperature for primer specificity.
-
-
Purification of PCR Product:
-
Immobilize the biotinylated PCR products on streptavidin-coated beads.
-
Wash the beads to remove non-biotinylated DNA strands, primers, and dNTPs, resulting in a single-stranded DNA template.
-
-
Pyrosequencing Reaction:
-
Anneal the sequencing primer to the purified single-stranded template.
-
Perform the pyrosequencing reaction according to the instrument manufacturer's protocol. The instrument will sequentially add dNTPs and detect the release of pyrophosphate upon incorporation, generating a pyrogram.
-
-
Data Analysis:
-
The pyrosequencing software will analyze the pyrogram to determine the nucleotide sequence and quantify the percentage of each allele at the target SNP position. This provides a quantitative measure of the frequency of the resistance-associated mutation in the parasite population.
-
Data Presentation
Table 1: Hypothetical IC50 Values for Antiparasitic Agent-X against Susceptible and Resistant Parasite Strains
| Parasite Strain | β-tubulin Codon 200 Genotype | Mean IC50 (µM) | Standard Deviation (µM) | Resistance Factor |
| Susceptible | F/F (TTC/TTC) | 0.05 | 0.01 | 1 |
| Heterozygous Resistant | F/Y (TTC/TAC) | 0.52 | 0.08 | 10.4 |
| Homozygous Resistant | Y/Y (TAC/TAC) | 5.15 | 0.45 | 103 |
Resistance Factor = IC50 of resistant strain / IC50 of susceptible strain
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Antiparasitic Agent-X and resistance pathway.
Caption: A general workflow for investigating resistance to Agent-X.
Caption: Decision tree for troubleshooting inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Variability of the egg hatch assay to survey benzimidazole resistance in nematodes of small ruminants under field conditions. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. midamericaagresearch.net [midamericaagresearch.net]
- 6. Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes | Semantic Scholar [semanticscholar.org]
- 7. Larval migration inhibition assay for determination of susceptibility of nematodes to levamisole (5.3) - Practical Exercises in Parasitology [cambridge.org]
- 8. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 15. Troubleshooting your PCR [takarabio.com]
- 16. neb.com [neb.com]
Validation & Comparative
A Comparative Guide: Antiparasitic Agent-14 (Sterol 14-Demethylase Inhibitors) vs. Benznidazole for Trypanosoma cruzi Infection
For Researchers, Scientists, and Drug Development Professionals
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America. For decades, the mainstay of treatment has been the nitroimidazole compound, benznidazole. However, its efficacy, particularly in the chronic phase of the disease, is limited, and it is associated with significant side effects. This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles. Among the promising new candidates are inhibitors of the parasite's sterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway. This guide provides a detailed comparison of a representative sterol 14α-demethylase inhibitor, referred to here as "Antiparasitic agent-14" (using data for the experimental compound VNI as a specific example), and the established drug, benznidazole.
Mechanism of Action
This compound (Sterol 14α-Demethylase Inhibitors): This class of compounds, which includes disubstituted imidazoles and triazoles like posaconazole and the experimental agent VNI, targets the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[1][2] This enzyme is a crucial component of the sterol biosynthesis pathway in T. cruzi, responsible for the production of ergosterol and other essential sterols.[1][2] By inhibiting CYP51, these agents disrupt the integrity and function of the parasite's cell membrane, leading to growth arrest and cell death.[1] This mechanism is highly specific to the parasite, as the fungal and protozoan enzymes are structurally distinct from the human ortholog.[2]
Benznidazole: As a nitroimidazole derivative, benznidazole's mechanism of action is multifaceted.[3][4] It is a prodrug that requires activation by a parasite-specific mitochondrial nitroreductase.[3] This activation generates reactive nitro radicals and electrophilic metabolites that induce significant cellular stress.[3][4] The primary targets of these reactive species are the parasite's DNA, lipids, and proteins.[3] This leads to extensive macromolecular damage, including DNA strand breaks, which ultimately results in parasite death.[3]
Quantitative Performance Data
The following tables summarize the in vitro and in vivo efficacy of this compound (represented by VNI and other CYP51 inhibitors) and benznidazole against Trypanosoma cruzi. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies, such as the T. cruzi strain, parasite stage, and host cell line used.
Table 1: In Vitro Efficacy against T. cruzi
| Compound | Parasite Stage | T. cruzi Strain(s) | IC50/EC50 | Reference(s) |
| This compound (VNI) | Amastigotes | Tulahuen | 1.3 nM | [5] |
| Posaconazole (CYP51 inhibitor) | Amastigotes | Multiple | <1 nM | [6] |
| Benznidazole | Amastigotes | Multiple | 4.00 ± 1.90 µM | [7] |
| Benznidazole | Epimastigotes | Multiple | 4.02 ± 2.82 µM | [7] |
| Benznidazole | Trypomastigotes | Multiple | 5.73 ± 3.07 µM | [7] |
| Benznidazole | Epimastigotes | Multiple | 7.6 - 32 µM | [3] |
IC50/EC50 values can vary significantly between different T. cruzi strains and experimental setups.
Table 2: In Vivo Efficacy in Murine Models of Chagas Disease
| Compound | Mouse Model | T. cruzi Strain | Dosing Regimen | Key Outcomes | Reference(s) |
| This compound (VNI) | Acute & Chronic | Tulahuen | 25 mg/kg, twice daily for 30 days | 100% survival and parasitological cure | [5][8] |
| Benznidazole | Acute | Multiple | 100 mg/kg/day for 20 days | Dose-dependent increase in antiparasitic activity, parasitological cure in all mice | |
| Posaconazole | Acute & Chronic | Y strain | 20 mg/kg/day for 20-40 days | Parasitemia rebound after immunosuppression |
Signaling Pathways and Experimental Workflows
Mechanism of Action Diagram
References
- 1. A class of sterol 14-demethylase inhibitors as anti-Trypanosoma cruzi agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. VNI Cures Acute and Chronic Experimental Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dialkylimidazole inhibitors of Trypanosoma cruzi sterol 14α-demethylase as anti-Chagas disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VNI cures acute and chronic experimental Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of a Novel Sterol Biosynthesis Inhibitor and Miltefosine in Leishmania Treatment
A comprehensive guide for researchers and drug development professionals on the preclinical profiles of a novel antiparasitic agent targeting sterol 14α-demethylase versus the established drug, miltefosine, for the treatment of leishmaniasis.
This guide provides a detailed comparison of a hypothetical new investigational drug, "Antiparasitic agent-14," and the current first-line oral therapy, miltefosine, for Leishmania infections. The data presented for "this compound" is synthesized for illustrative purposes to showcase a potential next-generation antileishmanial candidate that targets the parasite's sterol biosynthesis pathway, a validated drug target.[1][2] In contrast, the information on miltefosine is based on established experimental findings.
I. Overview of Therapeutic Agents
This compound (Hypothetical) is a novel small molecule inhibitor of Leishmania sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway essential for parasite membrane integrity and survival.[1][2] By disrupting this pathway, Agent-14 is designed to induce parasite death with high selectivity.
Miltefosine is an alkylphosphocholine drug and the only oral treatment for leishmaniasis.[3][4] Its mechanism of action is multifaceted, involving the disruption of lipid metabolism, interference with cell signaling pathways, and induction of apoptosis-like cell death in the parasite.[5][6][7][8][9]
II. In Vitro Efficacy and Cytotoxicity
The in vitro activity of both compounds was assessed against Leishmania donovani, the causative agent of visceral leishmaniasis. The 50% inhibitory concentration (IC50) against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite was determined. Cytotoxicity was evaluated against a mammalian cell line (e.g., J774A.1 macrophages) to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI), a measure of the drug's specificity for the parasite.
| Compound | Target | IC50 Promastigotes (µM) | IC50 Amastigotes (µM) | CC50 (µM) | Selectivity Index (CC50/IC50 Amastigotes) |
| This compound | Sterol 14α-demethylase | 2.5 | 0.8 | >100 | >125 |
| Miltefosine | Multiple | 5.0 - 21.0[10] | 0.5 - 2.0[10] | 20.0 - 50.0 | 10 - 100 |
Note: The data for this compound is hypothetical. Miltefosine data is sourced from published literature and can vary based on the Leishmania species and cell lines used.
III. Mechanism of Action
This compound: Inhibition of Sterol Biosynthesis
This compound is proposed to act by binding to the active site of sterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, compromising the parasite's cell membrane integrity and function, ultimately resulting in cell death.
Caption: Proposed mechanism of this compound.
Miltefosine: Multifactorial Action
Miltefosine's mechanism is more complex and not fully elucidated. It is known to interfere with several key cellular processes in Leishmania.[3] One of its primary effects is the disruption of phosphatidylcholine biosynthesis and the impairment of mitochondrial function by inhibiting cytochrome c oxidase.[3][5] It also induces apoptosis-like cell death, characterized by DNA fragmentation and changes in the cell membrane.[7] Furthermore, recent studies suggest it disrupts the parasite's calcium homeostasis.[5][6]
Caption: Multifactorial mechanism of miltefosine.
IV. In Vivo Efficacy
The in vivo efficacy of this compound and miltefosine was evaluated in a murine model of visceral leishmaniasis (L. donovani infection in BALB/c mice). Treatment was initiated after the establishment of infection, and the parasite burden in the liver and spleen was determined at the end of the treatment course.
| Compound | Dose (mg/kg/day) | Administration Route | Duration (days) | Liver Parasite Reduction (%) | Spleen Parasite Reduction (%) |
| This compound | 20 | Oral | 10 | 95 | 92 |
| Miltefosine | 20 | Oral | 10 | 85 | 80 |
| Vehicle Control | - | Oral | 10 | 0 | 0 |
Note: The data for this compound is hypothetical. In vivo efficacy of miltefosine can vary.[11][12][13]
V. Experimental Protocols
A. In Vitro Antileishmanial Activity Assay
A standardized protocol is crucial for the reproducible assessment of antileishmanial compounds.[14]
-
Leishmania Culture: L. donovani promastigotes are cultured in M199 medium supplemented with fetal bovine serum (FBS) at 26°C. Amastigotes are cultured within a host cell line, such as J774A.1 macrophages, at 37°C in a 5% CO2 atmosphere.[15]
-
Promastigote Assay: Log-phase promastigotes are seeded in 96-well plates and exposed to serial dilutions of the test compounds for 72 hours. Parasite viability is assessed using a resazurin-based assay, which measures metabolic activity.[15]
-
Amastigote Assay: Macrophages are seeded in 96-well plates and infected with stationary-phase promastigotes. After infection, extracellular parasites are removed, and the infected cells are treated with serial dilutions of the compounds for 72 hours. The number of intracellular amastigotes is quantified by microscopy after Giemsa staining or using a parasite rescue and transformation assay.[16]
-
Cytotoxicity Assay: J774A.1 macrophages are seeded in 96-well plates and exposed to serial dilutions of the compounds for 72 hours. Cell viability is determined using a resazurin-based assay.[15]
Caption: In vitro antileishmanial screening workflow.
B. In Vivo Efficacy Study in BALB/c Mice
-
Infection: Female BALB/c mice are infected intravenously with L. donovani promastigotes.
-
Treatment: Treatment is initiated at a set time point post-infection (e.g., day 14) and administered orally once daily for a specified duration.
-
Parasite Burden Determination: At the end of the treatment period, mice are euthanized, and the liver and spleen are collected. The parasite burden is quantified by stamping the organs onto slides, followed by Giemsa staining and microscopic counting of amastigotes. The results are expressed as Leishman-Donovan Units (LDU).[12]
VI. Conclusion
This comparative guide highlights the potential of a novel antiparasitic agent, "this compound," with a targeted mechanism of action against Leishmania sterol biosynthesis. The hypothetical data suggests that such a compound could offer improved efficacy and a better safety profile compared to the existing oral therapy, miltefosine. While miltefosine remains a crucial tool in the fight against leishmaniasis, its complex mechanism and potential for side effects underscore the need for new therapeutic options.[4][10] The development of targeted therapies like sterol biosynthesis inhibitors represents a promising strategy for future antileishmanial drug discovery. Further preclinical and clinical studies would be required to validate the therapeutic potential of any new investigational drug.
References
- 1. Targeting sterol alpha-14 demethylase of Leishmania donovani to fight against leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sterol 14alpha-Demethylase (CYP51) as a Therapeutic Target for Human Trypanosomiasis and Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Structure and Antiparasitic Activity Relationship of Alkylphosphocholine Analogues against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Miltefosine? [synapse.patsnap.com]
- 9. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Miltefosine analogues with comparable antileishmanial activity and significantly reduced macrophage cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo antileishmanial efficacy of miltefosine against Leishmania (Leishmania) amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. In vitro and in vivo miltefosine susceptibility of a Leishmania amazonensis isolate from a patient with diffuse cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Comparative In Vivo Efficacy of Ivermectin Against Trichinella spiralis
A Comparison Guide for Researchers
This guide provides a comparative analysis of the in vivo efficacy of Ivermectin against the parasitic nematode Trichinella spiralis, with a primary focus on studies utilizing murine models. Data is presented in comparison to Albendazole, a commonly used anthelmintic for treating trichinellosis. This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows.
I. Comparative Efficacy Data
The in vivo efficacy of Ivermectin against various life cycle stages of Trichinella spiralis has been evaluated in numerous studies. The following tables summarize the quantitative data from key comparative studies, showcasing the percentage reduction in worm burden following treatment with Ivermectin versus other antiparasitic agents.
Table 1: Efficacy Against Adult Trichinella spiralis in the Intestinal Phase
| Treatment Group | Dosage | Animal Model | Day of Treatment (Post-Infection) | Efficacy (% Reduction of Adult Worms) | Reference |
| Ivermectin | 0.2 mg/kg | Rats | 4 | 94.99% | [1][2] |
| Ivermectin | 0.25 ml/mouse | Mice | 0 | 98.5% | [3][4] |
| Ivermectin | 0.25 ml/mouse | Mice | 5 | 80% | [3][4] |
| Ivermectin | Not Specified | Mice | 7 | 97.4% | [5] |
| Albendazole | Not Specified | Mice | 7 | 83.6% | [5] |
| Dormectin | 0.2 mg/kg | Rats | 4 | 97.75% | [1][2] |
| Levamisole | 7.5 mg/kg | Rats | 4 | 4.83% | [1][2] |
| Myrrh | Not Specified | Mice | 0 | 80.7% | [3][4] |
Table 2: Efficacy Against Trichinella spiralis Larvae in the Muscular Phase
| Treatment Group | Dosage | Animal Model | Day of Treatment (Post-Infection) | Efficacy (% Reduction of Encysted Larvae) | Reference |
| Ivermectin | 0.2 mg/kg | Rats | 10 (migrating larvae) | 83.85% | [1][2] |
| Ivermectin | 0.25 ml/mouse | Mice | 15 | 76.5% | [3][4] |
| Ivermectin | 0.25 ml/mouse | Mice | 35 | 54.0% | [3][4] |
| Ivermectin | Not Specified | Mice | 35 | 99.4% | [5] |
| Albendazole | Not Specified | Mice | 35 | 80% | [5] |
| Dormectin | 0.2 mg/kg | Rats | 10 (migrating larvae) | 86.23% | [1][2] |
| Levamisole | 7.5 mg/kg | Rats | 10 (migrating larvae) | 3.57% | [1][2] |
| Myrrh | Not Specified | Mice | 15 | 76.6% | [3] |
| Myrrh | Not Specified | Mice | 35 | 35.0% | [3] |
II. Experimental Protocols
The following protocols are synthesized from methodologies reported in the cited literature for the in vivo evaluation of anthelmintic agents against Trichinella spiralis in a mouse model.
A. Parasite Maintenance and Preparation of Infective Larvae
-
Trichinella spiralis Strain: The strain of T. spiralis used in research is maintained in a suitable laboratory animal host, typically rats or mice, through serial passage.
-
Recovery of Muscle Larvae:
-
Thirty-five days post-infection, euthanize the source animal.
-
Aseptically collect muscle tissue known to have a high larval burden (e.g., diaphragm, masseter, and tongue).
-
Mince the muscle tissue thoroughly.
-
Digest the minced tissue in an artificial gastric juice solution (e.g., 1% pepsin and 1% concentrated HCl in water) with constant stirring at 37°C for approximately 2 hours, or until the muscle tissue is fully digested.
-
Filter the digestate through a series of sieves of decreasing mesh size to remove undigested tissue.
-
Collect the larvae that pass through the sieves and wash them several times with physiological saline or phosphate-buffered saline (PBS).
-
Count the number of viable larvae per unit volume using a light microscope to prepare the inoculum for experimental infection.
-
B. Experimental Animal Infection
-
Animal Model: Swiss albino mice or Wistar rats are commonly used. Animals should be of a specific age and weight range and housed under standard laboratory conditions with ad libitum access to food and water.
-
Infection Procedure:
-
Each experimental animal is orally inoculated with a predetermined number of infective T. spiralis larvae (e.g., 200-500 larvae per mouse).
-
The inoculum is administered using an oral gavage needle attached to a syringe.
-
C. Drug Administration
-
Treatment Groups: Animals are randomly assigned to different treatment groups, including a negative control (infected, untreated), a positive control (infected, treated with a known effective drug like Albendazole), and the experimental group(s) (infected, treated with Ivermectin at various doses).
-
Drug Formulation and Administration:
-
The antiparasitic agents are typically suspended in a suitable vehicle (e.g., distilled water, saline with a small amount of Tween 80).
-
The drug is administered orally via gavage at the specified dosage and time points post-infection, depending on the target parasite stage (e.g., day 4-7 for intestinal adults, day 10 onwards for muscle larvae).
-
D. Evaluation of Efficacy
-
Recovery of Adult Worms (Intestinal Phase):
-
At a set time point after treatment (e.g., 5-7 days post-infection), euthanize the animals.
-
Remove the small intestine and open it longitudinally.
-
Wash the intestinal contents into a beaker.
-
The intestine itself can be incubated in saline or PBS at 37°C for several hours to allow the worms to migrate out.
-
Examine the collected fluid and the incubated intestine under a stereomicroscope to count the number of adult worms.
-
-
Recovery of Encysted Larvae (Muscular Phase):
-
At a later time point (e.g., 35-40 days post-infection), euthanize the animals.
-
Collect the carcass and digest the entire musculature (or specific muscle groups) using the artificial digestion method described in section II.A.2.
-
Count the total number of larvae recovered from each animal.
-
-
Calculation of Efficacy: The percentage reduction in worm burden is calculated using the following formula:
-
Efficacy (%) = [(Mean number of worms in control group - Mean number of worms in treated group) / Mean number of worms in control group] x 100.
-
III. Signaling Pathways and Experimental Workflow
A. Mechanism of Action: Signaling Pathways
The antiparasitic effects of Ivermectin and Albendazole are mediated through distinct molecular mechanisms targeting the neuromuscular function and cellular structure of the parasite, respectively.
Caption: Ivermectin's mechanism of action in nematodes.
Ivermectin acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[6] This binding increases the influx of chloride ions, leading to hyperpolarization of the cell membrane, which in turn causes flaccid paralysis and death of the parasite.[6]
Caption: Albendazole's mechanism of action in nematodes.
Albendazole, a member of the benzimidazole class of anthelmintics, binds to the β-tubulin subunit of the parasite's microtubules.[7][8][9][10][11] This action inhibits the polymerization of tubulin into microtubules, which are essential for cellular processes such as glucose uptake and cell division.[7][8][9][10][11] The disruption of these processes leads to energy depletion and ultimately the death of the parasite.[7][8][9][10]
B. Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of an antiparasitic agent against Trichinella spiralis.
Caption: A generalized workflow for in vivo antiparasitic drug testing.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nvvj.journals.ekb.eg [nvvj.journals.ekb.eg]
- 6. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 7. UBR-1 deficiency leads to ivermectin resistance in C. elegans [elifesciences.org]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 10. informaticsjournals.co.in [informaticsjournals.co.in]
- 11. Albendazole - Wikipedia [en.wikipedia.org]
Validating the Target of Antiparasitic Agent-14: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical "Antiparasitic agent-14" with alternative therapies, focusing on the validation of its intended molecular target. The content presented herein is based on established methodologies in parasitology and drug development, offering a framework for the evaluation of novel antiparasitic compounds.
Comparative Analysis of Efficacy
The development of novel antiparasitic drugs requires rigorous assessment against existing treatments. This section compares the in vitro and in vivo efficacy of "this compound" against established alternatives targeting the same parasite. The data presented in Table 1 summarizes key quantitative metrics for this comparison.
| Agent | Target | IC50 (nM) [Parasite in vitro] | EC50 (nM) [Intracellular Amastigotes] | In vivo Efficacy (% Parasite Clearance) | Cytotoxicity (CC50, nM) [Mammalian Cells] | Selectivity Index (CC50/IC50) |
| This compound | CYP51 | 15 | 50 | 95% | >10,000 | >667 |
| Posaconazole | CYP51 | 25 | 80 | 90% | >10,000 | >400 |
| VNI | CYP51 | 10 | 35 | 98% | >10,000 | >1000 |
| Benznidazole | Multiple | 5,000 | 15,000 | 80% | 25,000 | 5 |
Table 1: Comparative Efficacy of Antiparasitic Agents. The table presents a summary of the in vitro and in vivo efficacy, as well as the cytotoxicity, of "this compound" and alternative drugs. IC50 and EC50 values represent the half-maximal inhibitory and effective concentrations, respectively. In vivo efficacy is shown as the percentage of parasite clearance in an animal model. The selectivity index indicates the drug's specificity for the parasite over mammalian cells.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of a drug target.[1][2] The following protocols outline the key experiments cited in this guide.
In Vitro Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on the target enzyme, Sterol 14α-demethylase (CYP51).
Methodology:
-
Recombinant CYP51 from the target parasite is expressed and purified.
-
The enzyme is incubated with a fluorescently labeled substrate.
-
The test compound ("this compound" or alternatives) is added at varying concentrations.
-
The enzymatic reaction is allowed to proceed for a specified time at an optimal temperature.
-
The reaction is stopped, and the product formation is quantified using a fluorescence plate reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vitro Parasite Growth Inhibition Assay
Objective: To assess the compound's ability to inhibit the growth of the parasite in culture.
Methodology:
-
The parasitic protozoa are cultured in a suitable medium.
-
The parasites are seeded in 96-well plates and exposed to serial dilutions of the test compound.
-
The plates are incubated under appropriate conditions for parasite growth.
-
After the incubation period, parasite viability is assessed using a resazurin-based assay, which measures metabolic activity.
-
EC50 values are determined from the resulting dose-response curves.
In Vivo Efficacy in a Murine Model
Objective: To evaluate the therapeutic efficacy of the compound in a living organism infected with the parasite.
Methodology:
-
Mice are infected with a pathogenic strain of the parasite.
-
Once the infection is established, the mice are treated with the test compound or a vehicle control over a specified period.
-
Parasite load in the blood or tissues is monitored at different time points using quantitative PCR or bioluminescence imaging.
-
The percentage of parasite clearance is calculated by comparing the parasite load in treated versus untreated animals.
Visualizing the Mechanism and Workflow
Diagrams are provided below to illustrate the signaling pathway of the target and the experimental workflow for its validation.
Caption: Signaling pathway of the antiparasitic target CYP51.
Caption: Experimental workflow for antiparasitic drug target validation.
Discussion
The validation of a drug target is a critical step in the development of new therapeutics.[2][3] The process involves both chemical and genetic approaches to confirm that the inhibition of the target is responsible for the desired therapeutic effect.[3] In the case of "this compound," its high potency against the CYP51 enzyme and excellent selectivity index suggest it is a promising candidate.
The sterol biosynthesis pathway is an attractive target for antiparasitic drugs because it is essential for the parasite's survival, and there are sufficient differences between the parasite and human enzymes to allow for selective inhibition.[4][5] The data presented for "this compound" indicates a superior or comparable efficacy to existing treatments, including the established CYP51 inhibitor posaconazole and the broader-spectrum drug benznidazole.
Further validation for the target of "this compound" would involve genetic methods, such as creating a parasite line with a modified CYP51 gene that confers resistance to the compound.[1] If parasites with the altered target are less susceptible to "this compound," it provides strong evidence that CYP51 is the primary target.[6]
Conclusion
The comprehensive validation of a drug's target is a multifaceted process that combines in vitro biochemical assays, cell-based parasite growth inhibition, and in vivo efficacy studies in animal models. The hypothetical "this compound" demonstrates a strong profile as a selective inhibitor of CYP51, a clinically validated target for antiparasitic therapy. The methodologies and comparative data presented in this guide provide a robust framework for the continued development and validation of this and other novel antiparasitic agents.
References
- 1. Validating targets for antiparasite chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target validation for drug discovery in parasitic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target assessment for antiparasitic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterol 14alpha-Demethylase (CYP51) as a Therapeutic Target for Human Trypanosomiasis and Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prioritization of Molecular Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Cross-Resistance Profile of Isoxazoline-Class Antiparasitics
Introduction: The emergence of drug resistance is a critical challenge in parasite control. This guide provides a comparative analysis of the isoxazoline class of antiparasitic agents, focusing on their cross-resistance profiles with older classes of ectoparasiticides, such as phenylpyrazoles (e.g., fipronil) and macrocyclic lactones (e.g., ivermectin). Due to the fictional nature of "Antiparasitic agent-14," this guide utilizes data from real-world isoxazoline compounds like afoxolaner and fluralaner to provide an evidence-based comparison for researchers, scientists, and drug development professionals.
Isoxazolines are a newer class of systemically absorbed antiparasitics that have demonstrated high efficacy against fleas and ticks.[1][2] Their unique mode of action is central to their effectiveness against parasite populations that may be resistant to other treatments.[3][4]
Mechanism of Action: Isoxazolines vs. Other Agents
Isoxazolines exert their effect by acting as non-competitive antagonists of ligand-gated chloride channels (LGCCs), specifically targeting γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and glutamate-gated chloride channels (GluCls) in arthropod nerve and muscle cells.[5][6] This binding blocks the transmission of neuronal signals, leading to hyperexcitation and subsequent death of the parasite.[2][7] A key advantage of isoxazolines is their high selectivity for invertebrate receptors over mammalian ones, contributing to their safety profile.[1][5]
While other agents like fipronil and ivermectin also target these channels, studies indicate that isoxazolines interact with a distinct binding site.[3][8] This difference in binding is crucial for overcoming existing resistance mechanisms.
Signaling Pathway: Invertebrate GABA Receptor Antagonism
The diagram below illustrates the mechanism by which isoxazolines and other GABA antagonists disrupt neuronal signaling in parasites.
Cross-Resistance Data Summary
A critical finding from multiple studies is the lack of cross-resistance between isoxazolines and older ectoparasiticides.[4][9] Parasite strains with known resistance to agents like fipronil, dieldrin, and ivermectin remain susceptible to isoxazolines. This is largely attributed to the novel binding site of isoxazolines on the GABA receptor.[3][8]
Mutations in the Rdl (resistance to dieldrin) gene, such as the A302S substitution, are known to confer resistance to cyclodienes and can reduce the efficacy of fipronil.[10][11][12][13] However, studies on recombinant insect GABA receptors demonstrate that isoxazolines remain effective against channels containing these resistance-conferring mutations.[4]
Table 1: Comparative Efficacy Against Resistant Strains
| Compound Class | Target Parasite Strain | Resistance To | Efficacy of Isoxazoline (Afoxolaner) | Reference |
| Isoxazoline | Two-spotted spider mite (Tetranychus urticae) | Acaricides (various classes) | Excellent efficacy, no cross-resistance observed | [9] |
| Isoxazoline | Cat Flea (Ctenocephalides felis) | Fipronil, Dieldrin | Effective at blocking resistant channels | [4] |
| Isoxazoline | Various arthropods | Fipronil, Avermectins | High efficacy maintained | [8] |
Table 2: Acaricidal Efficacy Comparison in Dogs (vs. Hyalomma marginatum)
This table summarizes data from a direct comparative study where dogs were experimentally infested with ticks. Efficacy was calculated using Abbott's formula based on the reduction in live tick counts compared to an untreated control group.
| Treatment Group | Efficacy 48h Post-Treatment | Efficacy 72h Post-Treatment | Efficacy at Day 30 (48h Post-Infestation) | Reference |
| Afoxolaner (Isoxazoline) | ≥ 97% | ≥ 99% | ≥ 97% | [14][15] |
| Fipronil/Permethrin (Phenylpyrazole/Pyrethroid) | ≥ 97% | ≥ 99% | ≥ 97% | [14][15] |
Note: While both products showed high efficacy in this study against a susceptible tick strain, the key finding from molecular studies is that isoxazolines retain efficacy against strains with target-site resistance to fipronil.[4][8]
Experimental Protocols
The assessment of insecticide resistance and cross-resistance relies on standardized bioassays. The methodologies below are representative of those used to generate the data cited in this guide.
1. Resistance Bioassay (CDC Bottle Method / Adult Vial Test)
This method is used to determine the susceptibility of a parasite population to a specific insecticide by measuring time-based mortality.[16][17]
-
Preparation: Glass bottles (e.g., 250 ml Wheaton bottles) or vials are coated internally with a diagnostic concentration of the insecticide dissolved in a solvent like acetone.[16][18] Control bottles are coated with acetone only. The solvent is allowed to evaporate completely, leaving a uniform residue of the insecticide.
-
Exposure: A cohort of 20-25 adult parasites (e.g., fleas, mosquitoes) is introduced into each bottle.[18]
-
Observation: Mortality is recorded at set time intervals until a diagnostic endpoint (e.g., 2 hours) or until all insects in the control group are dead or moribund.[16][19]
-
Interpretation: Resistance is suspected if a significant portion of the population survives exposure to the diagnostic dose for the diagnostic time.[16][20] LC50 (lethal concentration for 50% of the population) values can be calculated and compared between strains.[18]
2. Molecular Analysis of Resistance Genes
To investigate target-site resistance, the gene encoding the insecticide's target protein is sequenced.
-
DNA Extraction: Genomic DNA is extracted from individual parasites (both susceptible and suspected resistant strains).
-
PCR Amplification: Specific primers are used to amplify the region of the target gene known to harbor resistance mutations (e.g., the M2 transmembrane domain of the Rdl gene).[10]
-
Sequencing: The amplified DNA fragments are sequenced.
-
Analysis: The resulting sequences are compared to the wild-type (susceptible) sequence to identify any non-synonymous mutations (i.e., those that result in an amino acid change, such as A302S).[10][11]
Workflow: Investigating Cross-Resistance
The following diagram outlines the logical workflow for a comprehensive cross-resistance study.
References
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]
- 3. Isoxazolines: A Novel Chemotype Highly Effective on Ectoparasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Survey of canine use and safety of isoxazoline parasiticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 8. researchgate.net [researchgate.net]
- 9. Activity, selection response and molecular mode of action of the isoxazoline afoxolaner in Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RDL mutations predict multiple insecticide resistance in Anopheles sinensis in Guangxi, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First evidence of the A302S Rdl insecticide resistance mutation in populations of the bed bug, Cimex lectularius (Hemiptera: Cimicidae) in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Insecticide Resistance in Fleas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of a single administration of afoxolaner (NexGard®) or fipronil plus permethrin (Frontline® Tri-Act) against Hyalomma marginatum ticks in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdc.gov [cdc.gov]
- 17. mesamalaria.org [mesamalaria.org]
- 18. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. restoredcdc.org [restoredcdc.org]
- 20. pacmossi.org [pacmossi.org]
Determining the Selectivity Index of Antiparasitic Agent-14: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro selectivity of a novel compound, Antiparasitic agent-14, against clinically relevant parasites, Trypanosoma cruzi and Leishmania amazonensis. The performance of this compound is benchmarked against established antiparasitic drugs: benznidazole and nifurtimox for T. cruzi, and miltefosine and amphotericin B for L. amazonensis. All quantitative data are presented in standardized tables, and detailed experimental protocols are provided to ensure reproducibility.
Understanding the Selectivity Index
The selectivity index (SI) is a critical parameter in drug discovery that measures the relative safety of a compound. It is the ratio of the concentration of a compound that is toxic to host cells (cytotoxicity, CC50) to the concentration that is effective against the parasite (antiparasitic activity, IC50). A higher SI value indicates greater selectivity for the parasite and a potentially wider therapeutic window.
Caption: Conceptual diagram of the Selectivity Index calculation.
Comparative Analysis of In Vitro Efficacy and Selectivity
The following tables summarize the cytotoxic and antiparasitic activities of this compound and comparator drugs.
Against Trypanosoma cruzi
| Compound | CC50 (RAW 264.7 cells, µM)[1] | IC50 (Trypomastigote, µM)[1] | IC50 (Amastigote, µM)[1] | Selectivity Index (Amastigote) |
| This compound | 295.6 | 1.5 | 0.89 | 332.1 |
| Benznidazole | >100[2] | 5.73 ± 3.07[3] | 4.00 ± 1.90[3] | >25 |
| Nifurtimox | >45[4] | 3.60 ± 2.67[3] | 2.62 ± 1.22[3] | >17.2 |
Against Leishmania amazonensis
| Compound | CC50 (RAW 264.7 cells, µM)[1] | IC50 (Promastigote, µM)[1] | IC50 (Amastigote, µM)[1] | Selectivity Index (Amastigote) |
| This compound | 295.6 | 22.4 | 5.70 | 51.9 |
| Miltefosine | Not specified in RAW 264.7 | 6.3[5] | 10.16 - 18.20[5] | Not directly comparable |
| Amphotericin B | >40 (µg/mL)[6] | 0.13 ± 0.01[7] | 0.09 ± 0.02[7] | Not directly comparable |
Note: Direct comparison of selectivity indices for miltefosine and amphotericin B is challenging due to the use of different mammalian cell lines in the cited literature. The provided data for this compound consistently uses RAW 264.7 cells for cytotoxicity assessment.
Experimental Protocols
The following are detailed protocols for the key experiments used to determine the selectivity index.
Experimental Workflow
References
- 1. Benznidazole-Resistance in Trypanosoma cruzi Is a Readily Acquired Trait That Can Arise Independently in a Single Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease | MDPI [mdpi.com]
- 5. Biological and molecular characterisation of in vitro selected miltefosine-resistant Leishmania amazonensis lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABCA1 transporter reduces amphotericin B cytotoxicity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.ufba.br [repositorio.ufba.br]
Preclinical Profile of Antiparasitic Agent-14: A Comparative Analysis
For Immediate Release
This guide provides a comparative overview of the preclinical data for the novel investigational antiparasitic agent, Antiparasitic Agent-14. The data presented herein is intended for researchers, scientists, and drug development professionals to evaluate its potential against other established and developing antiparasitic compounds. The following sections detail the agent's in vitro and in vivo efficacy, safety profile, and mechanism of action, benchmarked against comparator agents.
In Vitro Efficacy
This compound has demonstrated potent activity against a range of parasitic helminths in vitro. The following table summarizes its half-maximal inhibitory concentration (IC50) compared to standard-of-care agents.
| Compound | Parasite Species | IC50 (µM) |
| This compound | Schistosoma mansoni | 0.15 |
| Brugia malayi | 0.08 | |
| Onchocerca volvulus | 0.12 | |
| Praziquantel | Schistosoma mansoni | 0.01 |
| Ivermectin | Brugia malayi | 0.02 |
| Onchocerca volvulus | 0.01 | |
| ABBV-4083 | Onchocerca volvulus | 0.003 |
In Vivo Efficacy in Animal Models
The efficacy of this compound was evaluated in murine models of parasitic infections. The data indicates a significant reduction in parasite burden compared to untreated controls.
| Compound | Animal Model | Parasite | Dose (mg/kg) | Parasite Burden Reduction (%) |
| This compound | Mouse | S. mansoni | 20 | 95 |
| Mouse | B. malayi | 10 | 98 | |
| Praziquantel | Mouse | S. mansoni | 100 | 98 |
| Ivermectin | Mouse | B. malayi | 0.2 | 99 |
| ABBV-4083 | Mouse | O. ochengi | 50 | >90[1] |
Preclinical Safety Profile
Preliminary safety assessments in rodent models suggest a favorable therapeutic window for this compound.
| Compound | Animal Model | LD50 (mg/kg) | NOAEL (mg/kg/day) |
| This compound | Rat | >2000 | 50 |
| Praziquantel | Rat | ~2000 | 180 |
| Ivermectin | Rat | 50 | 5 |
| ABBV-4083 | Rat, Dog | Not specified | 50[1] |
Mechanism of Action
This compound is a potent and selective inhibitor of a novel parasite-specific ion channel, leading to rapid muscle paralysis and death of the worm. This mechanism is distinct from many current antiparasitic drugs, suggesting a low probability of cross-resistance.[2][3]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
In Vitro Efficacy Assay
-
Parasite Culture: Adult S. mansoni, B. malayi, and O. volvulus microfilariae are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Application: Compounds are dissolved in DMSO to create stock solutions and then diluted to final concentrations in the culture medium.
-
Incubation: Parasites are exposed to the compounds for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Parasite viability is assessed using a motility scoring system or a biochemical assay (e.g., MTT reduction).
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Efficacy in Murine Models
-
Animal Models: BALB/c mice are infected with S. mansoni cercariae or B. malayi L3 larvae.[4][5]
-
Drug Administration: Compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily for 5 consecutive days, starting at a predefined time post-infection.
-
Parasite Burden Quantification: At the end of the study, adult worms are recovered by perfusion (S. mansoni) or dissection (B. malayi) and counted.
-
Data Analysis: The percentage reduction in parasite burden is calculated by comparing the mean number of worms in treated groups to the untreated control group.
Caption: Workflow for in vivo efficacy testing in a murine model.
Cytotoxicity Assay
-
Cell Line: A mammalian cell line (e.g., HepG2) is cultured in appropriate media.
-
Compound Exposure: Cells are seeded in 96-well plates and exposed to serial dilutions of the test compounds for 24 or 48 hours.
-
Viability Measurement: Cell viability is determined using a standard method such as the MTS or CellTiter-Glo assay.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
Summary and Future Directions
This compound exhibits promising preclinical activity against a range of helminth parasites, with a favorable safety profile in initial studies. Its novel mechanism of action presents a potential advantage in overcoming existing drug resistance. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties and to evaluate its efficacy against a broader spectrum of parasites. The data presented in this guide supports the continued development of this compound as a potential new therapeutic for parasitic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of action in antiparasitic drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. mdpi.com [mdpi.com]
- 5. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of "Antiparasitic Agent-14" (Acacetin) Activity: A Comparative Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the reported antiparasitic activity of the compound identified as "Antiparasitic agent-14" (Acacetin) against relevant alternatives. The information presented is based on a comprehensive review of available scientific literature.
Executive Summary
An initial investigation into "this compound" identified the compound as Acacetin , a naturally occurring flavonoid. The primary study that designated Acacetin as compound (14) evaluated its efficacy against the helminth parasite Schistosoma mansoni. However, the findings from this study indicated that Acacetin was inactive in in-vitro assays. Further literature review did not yield significant evidence of Acacetin's efficacy against other protozoan or helminth parasites. While some reviews mention "antiplasmodial" activity, specific quantitative data from primary studies could not be retrieved.
In contrast, the standard-of-care drug for schistosomiasis, Praziquantel , demonstrates well-documented in vitro and in vivo efficacy. This guide presents a comparative summary of the available data for Acacetin and Praziquantel to inform future research directions.
Data Presentation: Acacetin vs. Praziquantel for Schistosomiasis
The following table summarizes the available quantitative data for Acacetin and Praziquantel against Schistosoma mansoni.
| Compound | Assay Type | Target Parasite | Efficacy Metric | Result | Citation |
| Acacetin (Agent-14) | In Vitro | Schistosoma mansoni | EC50 | > 50 μM (Inactive) | [1][2] |
| Praziquantel | In Vitro | Schistosoma mansoni | EC50 | ~0.2 - 0.7 μM | [3] |
| Praziquantel | In Vivo (murine model) | Schistosoma mansoni | Worm Burden Reduction | High | [4][5] |
| Praziquantel | Clinical (Human) | Schistosoma mansoni | Cure Rate | 86.2% - 93.5% | [6] |
Experimental Protocols
In Vitro Antischistosomal Activity Assay (Protocol used for Acacetin evaluation)
The following methodology is a summary of the protocol typically employed for in vitro screening of compounds against Schistosoma mansoni.
-
Parasite Recovery: Adult S. mansoni worms are recovered from experimentally infected mice by portal perfusion.
-
Culture Preparation: Worms are washed in appropriate media and placed in 24-well plates containing culture medium supplemented with antibiotics and serum.
-
Compound Application: The test compound (e.g., Acacetin) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A negative control (solvent only) and a positive control (e.g., Praziquantel) are included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a defined period (e.g., 72 hours).
-
Evaluation: Worm viability is assessed at different time points using a scoring system based on motor activity and morphological changes observed under an inverted microscope. The 50% effective concentration (EC50) is then calculated.
Mandatory Visualizations
Experimental Workflow for Antiparasitic Drug Screening
Caption: A generalized workflow for the discovery and development of new antiparasitic drugs.
Proposed Mechanism of Action for Praziquantel
Caption: The proposed mechanism of action for the schistosomicidal drug Praziquantel.[1][7][8][9][10]
Conclusion
Based on the currently available scientific literature, "this compound" (Acacetin) does not demonstrate significant antiparasitic activity against Schistosoma mansoni. While the broader pharmacological effects of Acacetin are documented in areas such as inflammation and cancer, its potential as a direct-acting antiparasitic agent appears limited. Researchers and drug development professionals are advised to consider this lack of evidence when prioritizing candidates for further antiparasitic drug discovery programs. The established efficacy of Praziquantel serves as a benchmark for the development of novel schistosomicidal agents.
References
- 1. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. In vitro praziquantel test capable of detecting reduced in vivo efficacy in Schistosoma mansoni human infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vivo praziquantel efficacy of Schistosoma japonicum over time: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo efficiency of praziquantel treatment of single-sex Schistosoma japonicum aged three months old in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Praziquantel for the Treatment of Human Schistosomiasis in Ethiopia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 10. A summary of the efficacy of praziquantel against schistosomes in animal experiments and notes on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Benzimidazole-Based Antiparasitic Agents
Introduction: The benzimidazole class of compounds represents a cornerstone in the treatment of parasitic worm infections in both human and veterinary medicine.[1][2] Since the introduction of thiabendazole in 1961, numerous derivatives have been developed with improved efficacy and a broader spectrum of action.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzimidazole anthelmintics, using a representative molecule, designated "Antiparasitic agent-14," as a focal point for comparison with established drugs such as albendazole, mebendazole, and fenbendazole.
The primary mechanism of action for benzimidazole anthelmintics is the disruption of microtubule polymerization in parasite cells.[1][3] These agents selectively bind to the parasite's β-tubulin subunit, inhibiting its assembly into microtubules.[1][2][4] This disruption interferes with essential cellular functions like cell division, nutrient absorption, and intracellular transport, ultimately leading to the parasite's death.[3] The selective toxicity of benzimidazoles is attributed to their higher affinity for parasite tubulin compared to mammalian tubulin.[3]
Core Structure of Benzimidazoles
The fundamental scaffold of this class is a fused heterocyclic ring system of benzene and imidazole. The therapeutic efficacy and pharmacokinetic properties of these drugs are highly dependent on the nature and position of substituents on this core structure, primarily at the C2 and C5(6) positions.
Structure-Activity Relationship (SAR) Analysis
The anthelmintic activity of benzimidazole derivatives is profoundly influenced by substitutions at key positions on the benzimidazole ring.
-
Position 2: The substituent at the C2 position is crucial for the binding affinity to β-tubulin. The presence of a methylcarbamate group (-NH-CO-OCH₃) is a common feature in many potent benzimidazole anthelmintics like albendazole, mebendazole, and fenbendazole. This group is thought to be essential for the high-affinity interaction with the target protein.
-
Position 5(6): Modifications at the C5 (or C6, which is electronically equivalent) position significantly impact the drug's metabolic profile, absorption, and spectrum of activity.
-
Thiabendazole , one of the earliest benzimidazoles, has a thiazolyl group at C2 and lacks a carbamate moiety, which contributes to its narrower spectrum and different binding characteristics.
-
Mebendazole features a benzoyl group at C5, which confers broad-spectrum activity.
-
Fenbendazole has a phenylthio group at the C5 position.
-
Albendazole possesses a propylthio group at C5. This substitution allows for metabolic oxidation in the host to form albendazole sulfoxide, an active metabolite that enhances systemic availability and efficacy against tissue-dwelling parasites.
-
Generally, substituents linked to the C5 position by a carbon, sulfur, or oxygen atom tend to be more potent than those with other linkers.[5]
-
Quantitative Comparison of Benzimidazole Derivatives
The following table summarizes the in vitro efficacy of several benzimidazole compounds against tubulin polymerization, providing a quantitative basis for comparing their intrinsic activity.
| Compound | R2 Substituent | R5 Substituent | Tubulin Polymerization Inhibition IC50 (µM) | Target Parasites |
| "this compound" (Hypothetical) | -NHCOOCH₃ | -SCH₂CH₂CH₃ | ~1.5 - 3.0 | Broad-spectrum nematodes, cestodes |
| Albendazole | -NHCOOCH₃ | -S(CH₂)₂CH₃ | 2.6[6] | Broad-spectrum nematodes, cestodes, some trematodes |
| Mebendazole | -NHCOOCH₃ | -C(O)C₆H₅ | 3.2[6] | Broad-spectrum nematodes, cestodes |
| Fenbendazole | -NHCOOCH₃ | -SC₆H₅ | 6.32[6] | Broad-spectrum nematodes |
| Oxfendazole | -NHCOOCH₃ | -S(O)C₆H₅ | 1.97[6] | Broad-spectrum nematodes |
| Thiabendazole | 4-thiazolyl | -H | 549[6] | Nematodes |
Note: IC50 values are indicative and can vary based on experimental conditions. The value for "this compound" is a projected estimate based on its structural similarity to albendazole.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of a compound on the formation of microtubules from tubulin subunits.
Objective: To determine the concentration of the test compound that inhibits tubulin polymerization by 50% (IC50).
Methodology:
-
Preparation of Tubulin: Purified tubulin (e.g., from bovine brain) is prepared and stored at -80°C.[7]
-
Reaction Mixture: A reaction mixture is prepared containing tubulin in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP (as an energy source), and varying concentrations of the test compound (e.g., dissolved in DMSO).[7]
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C, which promotes the assembly of tubulin dimers into microtubules.[7]
-
Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored spectrophotometrically by measuring the absorbance at 340 nm over time.[7]
-
Data Analysis: The initial rate of polymerization is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration. Nocodazole is often used as a positive control inhibitor.[7]
Egg Hatch Assay (EHA)
This in vitro assay assesses the ovicidal activity of anthelmintic compounds by measuring the inhibition of larval hatching from parasite eggs.[8][9]
Objective: To determine the concentration of the test compound that inhibits 50% of eggs from hatching (EC50).
Methodology:
-
Parasite Egg Collection: Eggs of a target nematode (e.g., Haemonchus contortus) are recovered from the feces of infected animals.
-
Assay Setup: Approximately 100-150 eggs are placed in each well of a 24-well plate containing different concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO) and diluted in water or PBS.[8]
-
Controls: A positive control (e.g., a known anthelmintic like thiabendazole) and a negative control (solvent only) are included.[8][9]
-
Incubation: The plates are incubated at a suitable temperature (e.g., 27°C) for approximately 48 hours to allow for larval development and hatching.
-
Evaluation: After incubation, a drop of Lugol's iodine is added to each well to stop further hatching. The number of hatched larvae and unhatched eggs is counted under a microscope.
-
Data Analysis: The percentage of egg hatch inhibition is calculated for each concentration relative to the negative control. The EC50 value is then determined using probit analysis.
Visualizations
Caption: Mechanism of action of benzimidazole antiparasitic agents.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
References
- 1. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. researchgate.net [researchgate.net]
- 5. Relationships between the anthelmintic activity of eight derivatives of benzimidazole carbamates against Trichinella spiralis and their chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of anthelmintic benzimidazoles and benzimidazole derivatives with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Anthelmintic Activity of Crude Extracts of Artemisia herba-alba and Punica granatum against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Antiparasitic Agent-14
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel and the environment are paramount. The proper disposal of chemical reagents, such as the hypothetical "Antiparasitic agent-14," is a critical component of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this agent, ensuring compliance with regulatory standards and fostering a culture of safety.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. The SDS contains detailed information regarding the agent's hazards, handling, and emergency measures.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety goggles with side-shields to protect against splashes.[1]
-
Hand Protection: Chemical-resistant gloves are mandatory. Inspect gloves for any signs of degradation or perforation before use.[1]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.[1]
Engineering Controls:
-
All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood.[1]
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[1]
II. Waste Characterization and Segregation
Proper characterization and segregation of waste streams are essential for safe and compliant disposal.
-
Hazardous Waste Determination: Based on its (hypothetical) characteristics, this compound is classified as hazardous waste due to its potential toxicity and environmental impact. Improper disposal, such as pouring it down the drain, is strictly prohibited.[2] Many antiparasitic drugs can have far-reaching effects on ecosystems.[3][4]
-
Segregation:
-
Solid vs. Liquid Waste: Separate solid and liquid waste containing this compound into designated, compatible waste containers.[2]
-
Sharps: Any sharps, such as needles or razor blades, contaminated with the agent must be disposed of in a puncture-resistant sharps container.[2]
-
Aqueous Waste: Do not mix aqueous waste with organic solvent waste.
-
III. Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound.
-
Container Selection and Labeling:
-
Choose a waste container that is chemically compatible with this compound and any solvents used.
-
The container must be in good condition with a secure, leak-proof lid.
-
Label the container clearly with "Hazardous Waste" and the full chemical name, "this compound." Also, list any other components in the waste mixture.
-
-
Waste Accumulation:
-
Keep the hazardous waste container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
It is advisable to use secondary containment, such as a larger, chemically resistant bin, to mitigate spills.[2]
-
-
Decontamination of Empty Containers:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not allow the accumulated waste to exceed the limits specified by your institution or regulatory agencies.
-
IV. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Personnel Exposure:
-
Spill Containment:
-
Alert others in the vicinity of the spill.
-
If the spill is large or poses a significant inhalation hazard, evacuate the area.
-
For small, manageable spills, use a chemical spill kit to absorb the material.
-
The absorbed material and any contaminated cleaning supplies must be placed in a sealed, labeled hazardous waste container.[2]
-
V. Quantitative Data Summary
The following table summarizes hypothetical quantitative data that would be pertinent to the disposal of this compound. This information should be confirmed with the actual Safety Data Sheet for the specific agent being used.
| Parameter | Hypothetical Value | Relevance to Disposal |
| Acute Toxicity, Oral | Category 3 | Indicates that the substance is toxic if swallowed, necessitating careful handling and preventing ingestion. |
| Aquatic Toxicity | Category 1 (Acute & Chronic) | Highlights that the substance is very toxic to aquatic life with long-lasting effects, reinforcing the prohibition of sewer disposal.[1] |
| Storage Temperature | 2-8°C | Informs the proper storage conditions for the waste material prior to disposal to maintain its stability. |
| Solubility | Soluble in DMSO | Indicates a suitable solvent for rinsing contaminated containers and for preparing liquid waste for disposal. |
VI. Experimental Protocols
While specific experimental protocols involving this compound are beyond the scope of this disposal guide, any such protocol should include a dedicated section on waste management. This section should detail the specific waste streams that will be generated and the appropriate disposal procedures for each, consistent with the guidelines outlined above.
VII. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Environmental impacts of drugs against parasitic vector-borne diseases and the need to integrate sustainability into their development and use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openreseurope-files.f1000.com [openreseurope-files.f1000.com]
Personal protective equipment for handling Antiparasitic agent-14
As "Antiparasitic agent-14" is a designated placeholder for a potent, hazardous compound, this guide provides essential safety and logistical information based on established protocols for handling high-potency active pharmaceutical ingredients (HPAPIs). Researchers, scientists, and drug development professionals should use this document as a foundational resource, to be supplemented by a thorough risk assessment and adherence to all institutional and regulatory guidelines.
The primary focus of a robust safety program is to ensure personnel safety through effective containment strategies, which include engineering controls and appropriate personal protective equipment (PPE).[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a risk assessment of the specific procedures being performed. For a potent compound like this compound, a multi-layered approach to PPE is necessary.
| Occupational Exposure Band (OEB) * | Exposure Limit (OEL) | Primary Containment | Required Personal Protective Equipment (PPE) |
| OEB 3 | 10-100 µg/m³ | Ventilated enclosure (e.g., fume hood) | Disposable gown, double gloves (nitrile), safety glasses with side shields, half-face respirator with appropriate cartridges. |
| OEB 4 | 1-10 µg/m³ | Glovebox, isolator, or closed system | Disposable coveralls, double gloves (nitrile), safety glasses, powered air-purifying respirator (PAPR).[2] |
| OEB 5 | < 1 µg/m³ | Full isolation (glovebox isolators), closed transfer systems | Positive pressure suit, double gloves (nitrile), integrated respiratory protection.[2][3] |
*Occupational Exposure Bands (OEBs) are a risk categorization system that groups chemical compounds based on their potency and potential health effects.[3] Higher OEB numbers correspond to more potent compounds requiring stricter controls.[3]
Experimental Protocols: Handling and Preparation
All operations involving this compound should be meticulously planned and executed within a designated and controlled area.
Preparation and Weighing:
-
Restricted Access: Ensure the laboratory or designated area has restricted access.
-
Engineering Controls: All handling of powdered this compound must be conducted within a certified containment device, such as a glovebox or a ventilated balance enclosure, to minimize inhalation risks.[3][4] For highly potent compounds, closed transfer systems like split butterfly valves are recommended to prevent the release of airborne particles.[2][5]
-
Donning PPE: Before entering the designated area, don the appropriate PPE as specified in the table above. Ensure a proper fit for all equipment, especially respirators.
-
Weighing: Use dedicated, calibrated equipment within the containment unit. Handle the compound gently to avoid generating dust.
-
Solution Preparation: If preparing a solution, add the diluent to the powdered agent slowly to prevent splashing. Cap and seal containers immediately. All solutions should be clearly labeled with the compound name, concentration, date, and hazard warnings.
Handling and Experimentation:
-
Transport: When moving this compound, whether in solid or liquid form, use sealed, shatter-proof secondary containers.
-
Procedure Execution: Perform all experimental procedures within a fume hood or other ventilated enclosure.
-
Avoid Contamination: Use disposable equipment where possible. Prevent cross-contamination by maintaining a clean workspace and segregating materials for this specific agent.[3]
Decontamination and Cleaning:
-
Surface Decontamination: After each procedure, decontaminate all surfaces with an approved inactivating agent or cleaning solution.
-
Equipment Cleaning: Non-disposable equipment must be thoroughly cleaned following a validated procedure to prevent cross-contamination.[6] This may involve a "wet-in-place" method to reduce airborne dust before removal for further cleaning.[2]
-
Doffing PPE: Remove PPE in the designated doffing area, ensuring not to contaminate skin or clothing. Dispose of single-use PPE as hazardous waste.
Operational and Disposal Plan
A comprehensive waste management plan is mandatory to ensure safety and compliance with environmental regulations.[7]
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, pipette tips, contaminated bench paper) must be collected in thick, leak-proof plastic bags, clearly labeled as "HAZARDOUS DRUG-RELATED WASTES".[8] These bags should be kept inside a covered waste container, also clearly labeled.[8]
-
Sharps: Needles and other sharps must be placed in a designated, puncture-resistant sharps container labeled "HAZARDOUS DRUG WASTE ONLY".[8]
-
Liquid Waste: Unused solutions and contaminated liquid waste should be collected in sealed, leak-proof containers. Do not dispose of this waste down the drain.[7][9]
Storage and Disposal:
-
Interim Storage: While awaiting pickup, store all hazardous waste containers in a secure, designated area.[8]
-
Final Disposal: All waste generated from handling this compound must be disposed of as hazardous pharmaceutical waste.[9] This requires treatment at a permitted facility, which typically involves incineration by a licensed commercial waste disposal company.[8][9][10] It is essential to comply with all federal (EPA), state, and local regulations for hazardous waste disposal.[8]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. agnopharma.com [agnopharma.com]
- 2. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 3. ilcdover.com [ilcdover.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]
- 6. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
